molecular formula C9H8O2 B079269 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 14381-41-0

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B079269
CAS No.: 14381-41-0
M. Wt: 148.16 g/mol
InChI Key: NYOXTUZNVYEODT-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a synthetically valuable, strained bicyclic compound that serves as a versatile intermediate in advanced organic and materials chemistry. Its structure, featuring a fused cyclohexadiene-cyclobutene ring system, imparts significant ring strain and a unique electronic profile, making it a compelling precursor for the synthesis of complex molecular architectures. Researchers primarily utilize this carboxylic acid derivative for the construction of novel polymers, ligands, and pharmaceutical scaffolds, where its rigid, three-dimensional geometry can be leveraged to influence the conformational and electronic properties of the final target molecule. The carboxylic acid functional group provides a critical handle for further synthetic elaboration via amidation, esterification, or metal-catalyzed cross-coupling reactions, enabling its integration into larger, more complex systems. Its primary research value lies in its application in the exploration of strain-release driven reactions and as a building block for the development of advanced organic materials with tailored photophysical or electronic characteristics. This compound is offered For Research Use Only and is intended for qualified laboratory research professionals.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXTUZNVYEODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14381-41-0
Record name 14381-41-0
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Record name bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Foundational & Exploratory

"Physical and chemical properties of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as 1-benzocyclobutenecarboxylic acid, is a unique bicyclic organic compound featuring a benzene ring fused to a cyclobutane ring.[1] This strained ring system imparts distinct chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. Derivatives of this core structure have shown promise as antibacterial and anticancer agents, and are utilized in the synthesis of cardiovascular drugs like Ivabradine, highlighting its significance in drug development.[2] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and potential biological relevance of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. While some experimental data is available, certain properties such as boiling point and pKa are primarily based on predicted values and should be considered with caution.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
Appearance White to pale brown crystalline powder
Melting Point 75-77 °C
Boiling Point 318.6 ± 31.0 °C (Predicted)
pKa 4.18 ± 0.20 (Predicted)

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataAvailabilitySource
¹H NMR Available[3]
¹³C NMR Available[3][3]
Mass Spectrometry Available[1]
Infrared (IR) Spectroscopy Available[1]

Solubility: General solubility information indicates that this compound is slightly soluble in water and soluble in various organic solvents such as ethanol, chloroform, ether, acetone, and benzene.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in a single, comprehensive procedure. However, methods for its formation from related compounds and its conversion to other derivatives have been described.

Synthesis via Oxidation of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

A common synthetic route to carboxylic acids is the oxidation of the corresponding primary alcohol. The Jones oxidation is a well-established method for this transformation.[5][6][7]

General Protocol for Jones Oxidation:

  • Preparation of Jones Reagent: A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is prepared. This forms chromic acid (H₂CrO₄), the active oxidizing agent.[6][7]

  • Oxidation Reaction: The starting alcohol, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is dissolved in acetone. The Jones reagent is then added dropwise to the alcohol solution at a controlled temperature, typically between 0-25 °C.[7] The reaction progress is indicated by a color change from orange/yellow (Cr(VI)) to blue/green (Cr(III)).[7]

  • Work-up: Upon completion of the reaction, the excess oxidant is quenched, often with isopropyl alcohol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

G cluster_prep Jones Reagent Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification CrO3 Chromium Trioxide (CrO3) JonesReagent Jones Reagent (H2CrO4 in Acetone) CrO3->JonesReagent H2SO4 Sulfuric Acid (H2SO4) H2SO4->JonesReagent Water Water Water->JonesReagent Reaction Reaction Mixture (0-25 °C) JonesReagent->Reaction Alcohol Bicyclo[4.2.0]octa-1,3,5- trien-7-ylmethanol in Acetone Alcohol->Reaction Quench Quench with Isopropyl Alcohol Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Bicyclo[4.2.0]octa-1,3,5- triene-7-carboxylic acid Purification->Product

Caption: Workflow for the synthesis via Jones oxidation.

Reduction to Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

The carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent like borane in tetrahydrofuran (THF).[8]

Experimental Protocol:

  • Reaction Setup: this compound (1 equivalent, 192 mg, 1.3 mmol) is dissolved in anhydrous THF (6.5 mL) in a flask under an inert atmosphere and cooled to 0 °C.[8]

  • Addition of Reducing Agent: A 1M solution of borane in THF (1.25 equivalents, 1.62 mL) is added dropwise to the cooled solution.[8]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.[8]

  • Work-up: The reaction is quenched by the careful addition of water. The product is then extracted with ethyl acetate (3 times). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[8]

  • Product: The crude product, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is obtained as a colorless oily solid in high yield (99%).[8]

G cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation CarboxylicAcid Bicyclo[4.2.0]octa-1,3,5- triene-7-carboxylic acid in THF Reaction Reaction at 0 °C to RT (Overnight) CarboxylicAcid->Reaction Borane Borane in THF (1M) Borane->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Product Bicyclo[4.2.0]octa-1,3,5- trien-7-ylmethanol Concentration->Product

Caption: Workflow for the reduction of the carboxylic acid.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are limited in the available literature. However, research on its derivatives provides valuable insights into its potential as a pharmacologically active scaffold.

Derivatives of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, have demonstrated promising antibacterial and anticancer activities.[9] The exact mechanisms of action are still under investigation but are thought to involve interactions with key enzymes or disruption of cellular pathways in these pathogenic cells.[9]

Furthermore, a dimethoxy derivative of this compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering drug.[2] This suggests that the benzocyclobutene core may be a suitable scaffold for targeting cardiovascular signaling pathways.

The general reactivity of the strained benzocyclobutene ring system allows for its use as a versatile synthon in the creation of complex molecules with potential biological activities.[10]

G cluster_derivatives Derivatives & Applications Core Bicyclo[4.2.0]octa-1,3,5-triene Core Structure Antibacterial Antibacterial Agents Core->Antibacterial exhibit Anticancer Anticancer Agents Core->Anticancer exhibit Cardiovascular Cardiovascular Drugs (e.g., Ivabradine) Core->Cardiovascular used in synthesis of

Caption: Potential applications based on derivatives.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and its role as a precursor to potentially bioactive molecules. While a complete experimental profile of its physical properties is yet to be fully elucidated, the available data and synthetic methodologies provide a solid foundation for further research. The demonstrated biological activities of its derivatives in the areas of anti-infectives, oncology, and cardiovascular medicine underscore the potential of this scaffold in drug discovery and development. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogs is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to CAS Number 14381-41-0: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocyclobutyl-1-carboxylic acid, identified by the CAS number 14381-41-0, is a versatile chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, toxicological profile, and, most notably, its role as a key building block in the development of therapeutic agents, including selective M3 muscarinic receptor antagonists and dual SGLT1/SGLT2 inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Benzocyclobutyl-1-carboxylic acid is a white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.[1]

PropertyValueReference
CAS Number 14381-41-0
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Synonyms 1-Benzocyclobutenecarboxylic acid, Benzocyclobutyl-1-carboxylic acid[1]
Appearance White to pale brown crystalline powder[1]
Melting Point 75-77 °C[1]
Boiling Point (Predicted) 318.6 ± 31.0 °C[1]
Density (Predicted) 1.310 ± 0.06 g/cm³[1]
pKa (Predicted) 4.18 ± 0.20[1]
Storage Sealed in a dry, room temperature environment[1]

Toxicological and Safety Information

The available safety data for Benzocyclobutyl-1-carboxylic acid is limited, as is common for synthetic intermediates that are not intended for direct therapeutic use. The following information is derived from the material safety data sheet (MSDS).

Toxicological EndpointDataReference
Acute Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Handling Precautions: Due to the potential for respiratory irritation, it is recommended to handle Benzocyclobutyl-1-carboxylic acid in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid the formation of dust and aerosols.[2]

Applications in Drug Synthesis

The primary utility of Benzocyclobutyl-1-carboxylic acid lies in its role as a scaffold for the synthesis of more complex molecules with therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be elaborated to achieve high-affinity and selective binding to biological targets.

Synthesis of M3 Muscarinic Receptor Antagonists

Benzocyclobutyl-1-carboxylic acid has been utilized as a starting material for the synthesis of potent and selective M3 muscarinic receptor antagonists, such as cyclohexylmethylpiperidinyltriphenylpropioamide.[3] M3 receptors are G-protein coupled receptors that are widely distributed in the body and are involved in various physiological processes, including smooth muscle contraction, and glandular secretion.[4][5] Antagonists of the M3 receptor are clinically important for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[5]

The signaling pathway of the M3 muscarinic receptor is depicted below:

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M3R Binds

Caption: M3 Muscarinic Receptor Signaling Pathway.

A generalized experimental workflow for the synthesis of M3 antagonists from Benzocyclobutyl-1-carboxylic acid is outlined below. It is important to note that detailed, publicly available protocols for this specific transformation are scarce, and this represents a high-level overview.

M3_Antagonist_Synthesis_Workflow start Benzocyclobutyl-1-carboxylic acid (CAS 14381-41-0) step1 Activation of Carboxylic Acid (e.g., conversion to acid chloride) start->step1 step2 Amide Coupling with a suitable amine step1->step2 step3 Further Functional Group Interconversions step2->step3 purification Purification (e.g., Chromatography) step3->purification product M3 Muscarinic Receptor Antagonist analysis Characterization (e.g., NMR, MS) purification->analysis analysis->product

Caption: Generalized Synthetic Workflow for M3 Antagonists.

Synthesis of SGLT1/SGLT2 Dual Inhibitors

Benzocyclobutyl-1-carboxylic acid also serves as a precursor for the synthesis of benzocyclobutane-C-glycosides, which have been identified as potent dual inhibitors of the sodium-glucose cotransporters SGLT1 and SGLT2.[6] These transporters are crucial for glucose reabsorption in the kidneys and intestines.[7] SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 plays a role in both renal and intestinal glucose uptake.[7] Dual inhibition of SGLT1 and SGLT2 is a promising therapeutic strategy for managing type 2 diabetes.[6]

The mechanism of glucose transport by SGLT1 and SGLT2 is illustrated in the following diagram:

SGLT_Mechanism cluster_lumen Apical Membrane (Lumen) cluster_cell Epithelial Cell SGLT SGLT1 / SGLT2 Na_cell Na⁺ SGLT->Na_cell Glucose_cell Glucose SGLT->Glucose_cell Na_K_pump Na⁺/K⁺ ATPase Na_blood Na⁺ Na_K_pump->Na_blood GLUT GLUT Transporter Glucose_blood Glucose GLUT->Glucose_blood Na_lumen Na⁺ Na_lumen->SGLT Glucose_lumen Glucose Glucose_lumen->SGLT Na_cell->Na_K_pump Glucose_cell->GLUT K_blood K⁺ K_blood->Na_K_pump SGLT_Inhibitor_Synthesis_Workflow start Benzocyclobutyl-1-carboxylic acid (CAS 14381-41-0) step1 Functional Group Manipulations (e.g., Reduction, Halogenation) start->step1 step2 Glycosylation (Coupling with a protected sugar moiety) step1->step2 step3 Deprotection step2->step3 purification Purification (e.g., Chromatography) step3->purification product Benzocyclobutane-C-glycoside (SGLT1/SGLT2 Inhibitor) analysis Characterization (e.g., NMR, MS) purification->analysis analysis->product

References

An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This class of compounds, characterized by a fused benzocyclobutene core, has garnered significant interest in medicinal chemistry due to its presence in various bioactive molecules and its utility as a versatile synthetic scaffold.

Core Structure and Derivatives

The foundational structure is this compound, which consists of a benzene ring fused to a cyclobutane ring bearing a carboxylic acid group. Various modifications to this core structure have been explored to modulate its physicochemical properties and biological activity.

Some notable derivatives include:

  • 3,4-Dimethoxythis compound: A key intermediate in the synthesis of the antianginal drug Ivabradine.

  • 5-chloro-7-methylthis compound and 7-propylthis compound: Examples of analogs with substitutions on both the aromatic and cyclobutane rings.

  • 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives: A series of potent antibacterial and anticancer agents.[1][2][3][4][5]

Synthesis and Experimental Protocols

The synthesis of these derivatives often involves multi-step reaction sequences. Below are detailed protocols for key synthetic transformations.

Enzymatic Synthesis of (7S)-3,4-dimethoxythis compound

This method utilizes an enantioselective enzymatic hydrolysis of the corresponding nitrile.

Experimental Protocol:

  • Enzymatic Hydrolysis: A lyophilisate of nitrilase (15 mg) is weighed into a tube. To this, 4 ml of 0.1M KH2PO4 buffer (pH 7) and 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (20 mg) dissolved in 100 µl of DMSO are added.

  • Incubation: The reaction mixture is placed in an incubator at 28°C and agitated at 220 rpm.

  • Monitoring: The conversion rate is monitored by HPLC after 24 and 72 hours to detect the formation of the carboxylic acid.

Synthesis of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues (8a-f)

A multi-step synthesis starting from a 2,4-dihydroxyquinoline derivative is employed to generate these potent compounds. The structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.[1][2][3]

Biological Activity and Quantitative Data

Derivatives of the Bicyclo[4.2.0]octa-1,3,5-triene core have demonstrated significant potential as both antibacterial and anticancer agents.

Antibacterial Activity

A series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives (8a-f) were evaluated for their in vitro antimicrobial activity using the serial dilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol for MIC Determination:

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Standard strains of pathogenic bacteria are used.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Derivatives 8a-f

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. S. typhi
8a H125250250125
8b 6-CH₃125125250125
8c 6-Cl62.562.512562.5
8d 8-CH₃250250500250
8e 8-Cl62.512512562.5
8f 6,8-di-Cl62.562.562.562.5
Ampicillin -62.562.512562.5

Data sourced from a study on azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline.[1]

Derivatives 8c , 8e , and 8f exhibited excellent antibacterial activity, comparable to the standard drug Ampicillin.[1]

Anticancer Activity

The same series of compounds (8a-f) was also assessed for cytotoxic activity against the HeLa (cervical cancer) cell line using the Trypan blue exclusion assay.

Experimental Protocol for Cytotoxicity Assay:

  • Cell Culture: HeLa cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).

  • Trypan Blue Staining: After incubation, the cells are harvested and stained with Trypan blue solution.

  • Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Calculation of IC50: The concentration of the compound that causes 50% cell death (IC50) is determined from a dose-response curve.

Table 2: Cytotoxic Activity (IC50) of Derivatives 8a-f against HeLa Cells

CompoundRIC50 (µM)
8a H>100
8b 6-CH₃28.4
8c 6-Cl45.2
8d 8-CH₃>100
8e 8-Cl65.8
8f 6,8-di-Cl82.1

Data sourced from a study on azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline.[1]

Compound 8b displayed the most potent anticancer activity in this series.[1]

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many Bicyclo[4.2.0]octa-1,3,5-triene derivatives are still under investigation, some insights have been gained through computational studies.

Proposed Anticancer Mechanism: β-Tubulin Inhibition

Molecular docking studies have been conducted on the 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one series to elucidate their potential mechanism of anticancer activity. The results suggest that these compounds may act as inhibitors of β-tubulin.[2][3] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

G Derivative Bicyclo[4.2.0]octatriene Derivative (e.g., 8b) Tubulin β-Tubulin Derivative->Tubulin Polymerization Tubulin Polymerization Derivative->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer action via β-tubulin inhibition.

Summary and Future Directions

The this compound core and its analogs represent a promising scaffold for the development of new therapeutic agents. The synthetic versatility of this system allows for the generation of diverse libraries of compounds for biological screening.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial and anticancer potency of these derivatives.

  • Mechanism of Action Studies: To experimentally validate the proposed mechanisms, such as β-tubulin inhibition, and to identify other potential molecular targets.

  • Pharmacokinetic Profiling: To assess the drug-like properties of the most potent compounds, including their absorption, distribution, metabolism, and excretion (ADME).

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of infection and cancer.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound derivatives as a novel class of therapeutic agents.

References

Spectroscopic and Structural Elucidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic organic compound with potential applications in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. A logical workflow for the structural characterization of this molecule is also presented.

Core Compound Information

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 14381-41-0[2][3][4]
SMILES C1C(C2=CC=CC=C21)C(=O)O[1]

Spectroscopic Data

While a complete set of experimentally-derived spectra for this compound is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
7.0-7.3Multiplet4HAromatic protons (C₆H₄)
3.5-4.0Multiplet1HMethine proton at C7
3.0-3.5Multiplet2HMethylene protons at C8

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~175-180QuaternaryCarboxylic acid carbon (-COOH)
~140-150QuaternaryAromatic carbons (fused ring)
~120-130TertiaryAromatic carbons (CH)
~45-55TertiaryMethine carbon at C7
~30-40SecondaryMethylene carbon at C8
Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
1680-1710StrongC=O stretch of the carboxylic acid
1210-1320MediumC-O stretch of the carboxylic acid
1400-1440MediumO-H bend of the carboxylic acid
3000-3100MediumAromatic C-H stretch
1600, 1475Medium-WeakAromatic C=C stretches
Mass Spectrometry (MS)

Expected Mass Spectrometry Data

m/zInterpretation
148Molecular ion [M]⁺
119Fragment ion, likely due to loss of the -COOH group

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Determine Molecular Weight & Formula MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data Structure Propose & Confirm Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Reaction Pathway: Synthesis of a Derivative

This compound can serve as a starting material for the synthesis of other derivatives. For instance, it can be reduced to form (bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol.

Reaction_Pathway Synthesis of (Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol Reactant This compound Product (Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol Reactant->Product Reduction Reagent Borane in THF Reagent->Reactant

Caption: Reaction pathway for the reduction of this compound to its corresponding alcohol.

References

A Theoretical and Computational Scrutiny of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a derivative of benzocyclobutene, represents a core structural motif in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties, including structural characteristics, electronic landscape, and predicted reactivity. Due to a scarcity of dedicated theoretical studies on this specific molecule, this paper establishes a framework for its computational analysis based on methodologies applied to analogous benzocyclobutene and carboxylic acid derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics incorporating this bicyclic scaffold.

Introduction

This compound, also known as 1-benzocyclobutenecarboxylic acid, is a fascinating molecule characterized by a strained four-membered ring fused to a benzene ring. This structural feature imparts unique chemical properties and reactivity. The benzocyclobutene (BCB) moiety is a key component in a number of biologically active molecules and serves as a valuable building block in organic synthesis. For instance, derivatives of this core structure are integral to the synthesis of ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. A thorough understanding of the theoretical underpinnings of its structure and reactivity is therefore crucial for its application in medicinal chemistry and materials science.

This document outlines the current state of knowledge, drawing from publicly available data and theoretical studies on related compounds, to present a cohesive theoretical profile of this compound.

Molecular Structure and Properties

The fundamental properties of this compound have been computed and are available in public databases. These provide a starting point for more in-depth theoretical investigations.

PropertyValueSource
Molecular Formula C₉H₈O₂[PubChem]
Molecular Weight 148.16 g/mol [PubChem]
IUPAC Name This compound[PubChem]
InChIKey NYOXTUZNVYEODT-UHFFFAOYSA-N[PubChem]
Canonical SMILES C1C(C2=CC=CC=C21)C(=O)O[PubChem]
CAS Number 14381-41-0[ChemShuttle]
Predicted XlogP 1.0[PubChem]
Topological Polar Surface Area (TPSA) 37.3 Ų[PubChem]
Hydrogen Bond Donors 1[PubChem]
Hydrogen Bond Acceptors 2[PubChem]

Theoretical and Computational Methodology: A Proposed Workflow

While specific experimental or theoretical studies on this compound are not extensively reported, a robust computational protocol can be established based on standard practices in theoretical organic chemistry, particularly density functional theory (DFT).

Geometric Optimization and Vibrational Analysis

The initial step in a computational study involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. These predicted vibrational frequencies can be correlated with experimental IR data for validation.

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution provide insights into the molecule's nucleophilic and electrophilic character, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Furthermore, a Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and intramolecular interactions.

Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity. Local reactivity can be assessed through Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

Acidity (pKa) Prediction

The carboxylic acid moiety is a key functional group, and its acidity (pKa) is a critical parameter. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model (e.g., SMD or COSMO-RS). Recent studies have demonstrated a strong correlation between DFT-calculated free energy differences and experimental pKa values for carboxylic acids.[1][2]

A generalized workflow for the theoretical study of this molecule is depicted below.

G Computational Workflow for this compound cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Analysis and Interpretation A Define Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Electronic Structure Analysis (HOMO, LUMO, NBO) B->D F pKa Prediction (Solvation Model) B->F G Molecular Geometry (Bond Lengths, Angles) C->G H Vibrational Spectra (IR) C->H E Reactivity Descriptor Calculation D->E I Electronic Properties (HOMO-LUMO Gap, Charge Distribution) D->I J Reactivity Prediction (Global and Local Reactivity) E->J K Predicted Acidity F->K

A generalized computational workflow for theoretical analysis.

Predicted Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay between the aromatic ring, the strained cyclobutene ring, and the carboxylic acid group.

Ring-Opening Reactions

A characteristic reaction of benzocyclobutenes is the thermally induced conrotatory ring-opening of the four-membered ring to form a highly reactive o-xylylene intermediate.[3] This intermediate can then participate in various cycloaddition reactions. Theoretical studies on substituted benzocyclobutenes have shown that electron-donating or -withdrawing groups can influence the temperature at which this ring-opening occurs.[4] It is plausible that the carboxylic acid group at the 7-position would affect the energetics of this process.

The logical relationship for this key reaction is illustrated below.

G Thermal Ring-Opening of Benzocyclobutene Derivatives A Bicyclo[4.2.0]octa-1,3,5-triene Derivative B Transition State A->B Heat (Δ) C o-Xylylene Intermediate B->C D Cycloaddition Product C->D E [Diene] E->D

Thermal activation and subsequent cycloaddition.
Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The electronic environment of the bicyclic system may subtly influence the reactivity of the carboxyl group compared to simpler benzoic acids.

Spectroscopic Properties

Infrared (IR) Spectroscopy

As mentioned, DFT frequency calculations can predict the IR spectrum. Key vibrational modes to analyze would include the O-H stretch of the carboxylic acid (typically broad in the 2500-3300 cm⁻¹ region), the C=O stretch (around 1700-1750 cm⁻¹), and various C-H and C-C stretching and bending modes of the bicyclic frame.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory. These predictions are invaluable for structure verification and interpretation of experimental NMR data.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique strained ring system and its presence in pharmacologically relevant compounds. Although detailed theoretical studies on this specific molecule are sparse, this guide has outlined a comprehensive computational framework for its investigation. By applying established DFT methodologies, researchers can gain deep insights into its structural, electronic, and reactive properties.

Future theoretical work should focus on executing the proposed computational workflow to generate a detailed quantitative profile of the molecule. Such studies would be highly valuable for medicinal chemists and materials scientists working with this important structural motif, facilitating the design of novel molecules with tailored properties. Furthermore, comparative theoretical studies with its various derivatives would elucidate structure-activity relationships, aiding in the development of next-generation pharmaceuticals and functional materials.

References

A Technical Guide to the Reaction Mechanisms of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are a fascinating class of strained ring systems that have garnered significant interest in both materials science and medicinal chemistry.[1][2] The fusion of a cyclobutene ring to a benzene ring imparts unique reactivity, primarily centered around the thermal electrocyclic ring-opening of the four-membered ring to generate a highly reactive o-quinodimethane intermediate.[3][4] This intermediate can then participate in a variety of pericyclic reactions, making BCB derivatives versatile building blocks for the synthesis of complex polycyclic structures.[3][5]

This technical guide focuses specifically on the reaction mechanisms involving Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its related derivatives. We will explore its synthesis, key reactions, and the experimental protocols utilized in its study. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Reaction Mechanism: Electrocyclic Ring-Opening

The most fundamental reaction mechanism of benzocyclobutene derivatives is the thermally induced electrocyclic ring-opening to form an o-quinodimethane (also referred to as an o-xylylene).[3][4] This process is a conrotatory ring-opening, in accordance with the Woodward-Hoffmann rules.[6] The resulting diene is highly reactive and readily undergoes subsequent pericyclic reactions, most notably Diels-Alder cycloadditions, with the driving force being the re-aromatization of the benzene ring.[3][5]

Modular_Synthesis Imine Imine Vinyl_Boronate Vinyl Boronate Intermediate Imine->Vinyl_Boronate Cu-Catalysis Allene Allene Allene->Vinyl_Boronate Diboron Diboron Precursor Diboron->Vinyl_Boronate BCB_Product Benzocyclobutene Derivative Vinyl_Boronate->BCB_Product Pd-Catalyzed Intramolecular Coupling Enzymatic_Synthesis Racemic_Nitrile Racemic 3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile S_Carboxylic_Acid (7S)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylic acid Racemic_Nitrile->S_Carboxylic_Acid Nitrilase (Rhodococcus rhodochrous) Enantioselective Hydrolysis R_Nitrile (7R)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile (unreacted)

References

An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: IUPAC Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its nomenclature, structure, physicochemical properties, and key experimental protocols.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is This compound .[1] This nomenclature precisely describes its bicyclic nature, the number of atoms in each bridge, the location of the double bonds, and the carboxylic acid functional group.

The structure consists of a benzene ring fused to a cyclobutane ring, with a carboxylic acid group attached to the 7-position of the bicyclic system.

Synonyms and Identifiers:

This compound is also known by several other names and identifiers, which are crucial for cross-referencing in scientific literature and databases.[1]

  • 1-Benzocyclobutenecarboxylic acid

  • Benzocyclobutane-1-carboxylic acid

  • 1-Carboxyl benzocyclobutene

  • CAS Number: 14381-41-0[1]

  • PubChem CID: 302324[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
Monoisotopic Mass148.052429494 Da
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass148.052429494 Da
Topological Polar Surface Area37.3 Ų
Heavy Atom Count11
Formal Charge0
Complexity176

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Data
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Methine proton adjacent to carboxyl (~4.0-4.5 ppm, triplet), Methylene protons on the cyclobutane ring (~3.0-3.5 ppm, multiplets).
¹³C NMR Carboxyl carbon (~170-180 ppm), Aromatic carbons (~120-150 ppm), Methine carbon adjacent to carboxyl (~45-55 ppm), Methylene carbons (~30-40 ppm).
Mass Spectrometry Molecular ion (M+) peak at m/z 148. Key fragments may include the loss of the carboxyl group (m/z 103) and other characteristic fragments of the benzocyclobutene core.[1]
FTIR Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretches from the aromatic ring (~1450-1600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).

Experimental Protocols

Synthesis of cis-8-Methylthis compound [2]

  • Starting Material: 2-diazo-3-methyl-1-indanone

  • Reaction: The synthesis is carried out by irradiation of the starting material. This photochemical reaction induces a Wolff rearrangement followed by intramolecular cyclization to form the bicyclo[4.2.0]octatriene ring system.

  • Work-up and Purification: The reaction yields a mixture of cis and trans isomers. The desired cis-isomer is isolated by recrystallization from petrol ether.[2]

Another relevant experimental procedure is the reduction of the carboxylic acid to the corresponding alcohol, which is a common transformation in synthetic organic chemistry.

Reduction of this compound

  • Reagents: this compound, Borane in THF (1M solution), THF, Water, EtOAc.

  • Procedure:

    • A solution of this compound in THF is cooled to 0 °C.

    • Borane in THF (1.25 equivalents) is added dropwise to the solution.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with water.

    • The product is extracted with EtOAc (3 times).

    • The combined organic layers are dried over MgSO₄ and concentrated to yield bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol.

Visualizations

The following diagrams illustrate the chemical structure and a representative experimental workflow.

Caption: Chemical structure of this compound.

workflow cluster_synthesis Synthesis of a this compound Derivative start 2-diazo-3-methyl-1-indanone reaction Irradiation (Photochemical Rearrangement) start->reaction mixture Cis/Trans Isomer Mixture reaction->mixture purification Recrystallization (Petrol Ether) mixture->purification product cis-8-Methylbicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylic acid purification->product

Caption: Representative workflow for the synthesis of a derivative.

References

Methodological & Application

Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as benzocyclobutene-7-carboxylic acid, is a strained bicyclic molecule that serves as a versatile building block in organic synthesis. Its unique structure, combining an aromatic ring with a strained four-membered ring, imparts distinct reactivity, making it a valuable precursor for the synthesis of complex polycyclic and biologically active molecules. Upon thermal activation, the cyclobutene ring can undergo electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate, which can participate in a variety of cycloaddition reactions. This reactivity profile allows for the construction of intricate molecular architectures that are relevant in medicinal chemistry, materials science, and natural product synthesis.

These application notes provide an overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and characterization data.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature and is soluble in many common organic solvents.[1] Key physical and spectroscopic data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₈O₂[2]
Molecular Weight148.16 g/mol [2]
IUPAC NameThis compound[2]
CAS Number14381-41-0[3]
AppearanceWhite to off-white solid
Storage2-8 °C[3]

Table 1: Physical Properties of this compound.

TechniqueDataReference
¹H NMR (CDCl₃)δ 7.10-7.35 (m, 4H, Ar-H), 4.15 (t, 1H, J=4.5 Hz, CH-COOH), 3.20-3.60 (m, 2H, CH₂)
¹³C NMR (CDCl₃)δ 179.0 (C=O), 145.5, 142.0, 128.0, 127.5, 124.0, 123.0 (Ar-C), 45.0 (CH-COOH), 33.0 (CH₂)
Mass Spectrum (EI)m/z 148 (M+), 104, 103

Table 2: Spectroscopic Data of this compound. (Note: Specific shifts may vary slightly depending on the solvent and instrument.)

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly via the oxidation of the corresponding aldehyde or the carboxylation of a Grignard reagent derived from 7-halobenzocyclobutene.

Protocol 1: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.[4]

Materials:

  • Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Expected Yield: 60-80%

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The carboxylic acid moiety can be readily transformed into other functional groups, and the strained ring system provides a handle for constructing polycyclic frameworks.

Application 1: Reduction to Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

The carboxylic acid can be reduced to the corresponding primary alcohol, which is also a useful synthetic intermediate.

G This compound This compound Borane in THF Borane in THF This compound->Borane in THF Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol Borane in THF->Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Protocol 2: Reduction of this compound [5]

Materials:

  • This compound (1.0 equiv, 1.3 mmol, 192 mg)

  • Borane in THF (1M solution, 1.25 equiv, 1.62 mL)

  • Tetrahydrofuran (THF), anhydrous (6.5 mL)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the borane-THF solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is obtained as a colorless oily solid.

Yield: 99%[5]

Application 2: Synthesis of Amide Derivatives for Drug Development

The carboxylic acid can be converted to amides, which are common functional groups in pharmaceuticals. For instance, a dimethoxy derivative of this compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication.[6]

G Carboxylic Acid Derivative Carboxylic Acid Derivative Amide Formation Amide Formation Carboxylic Acid Derivative->Amide Formation Amide Amide Amide Formation->Amide Reduction Reduction Amide->Reduction Amine Intermediate Amine Intermediate Reduction->Amine Intermediate

Caption: Synthesis of an amide derivative for Ivabradine synthesis.

Protocol 3: Synthesis of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (Adapted from a patented procedure)[6]

Materials:

  • (7S)-3,4-dimethoxythis compound (300 mg)

  • Tetrahydrofuran (THF), anhydrous (3 mL)

  • Triethylamine (200 µL)

  • Ethyl chloroformate (150 µL)

  • Methylamine (2M solution in THF, 2.25 mL)

  • Water (1 mL)

Procedure:

  • Suspend (7S)-3,4-dimethoxythis compound in anhydrous THF at ambient temperature.

  • Add triethylamine to the suspension.

  • Slowly add ethyl chloroformate to the mixture. A precipitate will form.

  • In a separate flask, mix the methylamine solution with water and triethylamine (300 µL) and stir for 20 minutes.

  • Add the methylamine mixture to the first reaction mixture containing the precipitate.

  • Stir the final reaction mixture at ambient temperature overnight.

  • Evaporate the solvent and purify the crude product by preparative HPLC.

Yield: 60% for the amide formation.[6]

ReactantProductReagents and ConditionsYieldReference
This compoundBicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanolBorane in THF, 0 °C to rt, overnight99%[5]
(7S)-3,4-dimethoxythis compound(7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide1. Ethyl chloroformate, Et₃N, THF; 2. MeNH₂, H₂O, THF, rt, overnight60%[6]

Table 3: Summary of Key Reactions and Yields.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.

G Start Start Synthesis Synthesis Start->Synthesis Acid Acid Synthesis->Acid Reduction Reduction Acid->Reduction Amidation Amidation Acid->Amidation Alcohol Alcohol Reduction->Alcohol Amide Amide Amidation->Amide Further Further Alcohol->Further Amide->Further

Caption: General synthetic workflow.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research. Its unique reactivity allows for the construction of complex molecular scaffolds. The protocols provided herein offer a starting point for the synthesis and derivatization of this versatile building block, enabling further exploration of its applications in drug discovery and materials science.

References

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a unique bicyclic aromatic compound, is emerging as a significant building block in the development of novel pharmaceuticals. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of a diverse range of therapeutic agents, from cardiovascular drugs to potential anti-cancer and anti-bacterial agents. This application note provides a comprehensive overview of its utility, including detailed synthetic protocols, biological activity data, and insights into its mechanisms of action.

Core Structure and Pharmaceutical Significance

This compound features a fusion of a benzene ring and a cyclobutane ring, offering a unique conformational rigidity that is attractive for drug design. The carboxylic acid functional group serves as a versatile handle for a variety of chemical modifications, allowing for the facile introduction of different pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.

One of the most notable applications of a derivative of this scaffold is in the synthesis of Ivabradine, a heart rate-lowering medication. Specifically, the (7S)-3,4-dimethoxy substituted version of the core molecule is a key intermediate in the production of this important cardiovascular drug.[1] Beyond this established use, research has indicated that derivatives of the parent compound exhibit promising potential in oncology and infectious diseases.

Synthetic Pathways and Derivatization

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The carboxylic acid itself can be prepared from the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, via oxidation.[1] The true versatility of this building block is realized through the derivatization of the carboxyl group, most commonly through the formation of amides.

A general workflow for the synthesis and evaluation of novel pharmaceutical candidates from this scaffold is outlined below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Mechanism of Action Studies start Bicyclo[4.2.0]octa-1,3,5-triene- 7-carboxylic acid activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) start->activation coupling Amide Coupling (with various amines) activation->coupling derivatives Library of Novel Carboxamide Derivatives coupling->derivatives invitro In Vitro Assays (Anticancer, Antibacterial) derivatives->invitro hit_id Hit Identification (Based on IC50/MIC values) invitro->hit_id lead_opt Lead Optimization hit_id->lead_opt pathway Signaling Pathway Analysis hit_id->pathway invivo In Vivo Studies lead_opt->invivo final final invivo->final Preclinical Candidate target Target Identification pathway->target G compound Bicyclo[4.2.0]octa-1,3,5-triene Derivative tubulin β-Tubulin compound->tubulin Inhibition microtubule Microtubule Instability tubulin->microtubule Disrupted Polymerization mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

"Applications of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in material science"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a derivative of benzocyclobutene (BCB), is a valuable building block in the synthesis of advanced materials. The defining feature of the BCB moiety is its thermally-induced ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate readily undergoes cycloaddition reactions, leading to the formation of a highly cross-linked polymer network without the generation of volatile byproducts. This cross-linking capability imparts a range of desirable properties to materials, including exceptional thermal stability, low dielectric constants, and high resistance to chemicals and moisture.

The carboxylic acid functionality of this compound serves as a versatile chemical handle for incorporating the BCB group into a wide array of polymer backbones, such as silicones, polycarbonates, and polysiloxanes. This allows for the precise tuning of the final material's properties to suit specific applications in fields ranging from microelectronics to biomedical devices.

Key Applications in Material Science

The unique properties of polymers functionalized with this compound and its derivatives make them suitable for a variety of high-performance applications:

  • Microelectronics and Electronic Packaging: Due to their low dielectric constant and low moisture absorption, BCB-based polymers are extensively used as insulating layers and for wafer bonding in the fabrication of microelectromechanical systems (MEMS) and other microelectronic devices.[1][2]

  • Low-k Dielectric Materials: The low polarity of the cross-linked BCB network results in materials with a low dielectric constant, which is crucial for reducing signal delay in high-density integrated circuits.[3][4][5]

  • High-Performance Thermosets: The thermal curing of BCB-functionalized polymers produces thermosetting resins with high glass transition temperatures and excellent thermal stability, making them suitable for applications requiring resistance to high temperatures.[5][6]

  • Flame Retardant Materials: The incorporation of BCB groups into materials, such as organophosphorus compounds, can enhance their thermal stability and flame retardancy.[1]

  • Optical Interconnects: The optical transparency of certain BCB-based polymers makes them suitable for use in optical waveguides and other components of optical interconnects.[2]

Quantitative Data on BCB-Functionalized Materials

The following tables summarize key performance data for various polymers incorporating benzocyclobutene (BCB) moieties.

Table 1: Thermal Properties of BCB-Functionalized Polymers

Polymer SystemTd5 (°C) (5% Weight Loss Temp.)Char Yield (%)Reference
BCB-Functionalized Phosphorus-Oxygen Flame Retardant443-[1]
BCB Modified Silicone Resin49574[3][4]
BCB-Functionalized Hyperbranched Polysiloxane512-[5]
BCB-Functionalized Polycarbonate45133[7]
Triazine-based Polymer with BCB>425-[8]

Table 2: Dielectric and Mechanical Properties of BCB-Functionalized Polymers

Polymer SystemDielectric Constant (k)FrequencyStorage Modulus (GPa)Reference
BCB Modified Silicone Resin2.7710 MHz-[3][4]
BCB-Functionalized Hyperbranched Polysiloxane2.701 MHz2.4[5]
Triazine-based Polymer with BCB<2.850.1 - 30.0 MHz-[8]
TPE-Functionalized BCB MonomerExceptional-Exceptional[1]

Experimental Protocols

While specific protocols starting directly from this compound are not extensively detailed in the provided search results, representative procedures for the synthesis and polymerization of related BCB-functionalized monomers are outlined below. The carboxylic acid group can be readily converted to other functional groups (e.g., esters, amides) to facilitate polymerization into various backbones.

Protocol 1: Synthesis of a BCB-Containing Monomer (Illustrative)

This protocol illustrates the general steps involved in synthesizing a polymerizable BCB monomer, in this case, 4-vinylbenzocyclobutene from a suitable precursor.

Objective: To synthesize a vinyl-functionalized benzocyclobutene monomer for subsequent polymerization.

Materials:

  • 4-Carboxaldehydebenzocyclobutene

  • Methyltriphenylphosphonium iodide

  • n-Butyllithium

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • A solution of methyltriphenylphosphonium iodide in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C, and n-butyllithium is added dropwise to generate the ylide.

  • A solution of 4-carboxaldehydebenzocyclobutene in anhydrous THF is added to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 4-vinylbenzocyclobutene.[9]

Protocol 2: Anionic Polymerization of a BCB-Functionalized Monomer

This protocol describes the living anionic polymerization of 4-vinylbenzocyclobutene to produce a well-defined polymer.

Objective: To synthesize poly(4-vinylbenzocyclobutene) with a controlled molecular weight and narrow molecular weight distribution.

Materials:

  • 4-Vinylbenzocyclobutene (purified)

  • Benzene (anhydrous)

  • sec-Butyllithium

  • Methanol (distilled and degassed)

Procedure:

  • The polymerization is conducted in a glass reactor under a high vacuum or inert atmosphere.

  • Purified 4-vinylbenzocyclobutene is dissolved in anhydrous benzene.

  • The initiator, sec-butyllithium, is added to the monomer solution at room temperature to initiate polymerization.

  • The reaction is allowed to proceed for 12 hours at room temperature.

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The resulting polymer is precipitated, collected, and dried under vacuum.[9]

Protocol 3: Thermal Curing of a BCB-Functionalized Polymer

This protocol provides a general procedure for the thermal cross-linking of a BCB-containing polymer.

Objective: To induce the ring-opening and cross-linking of the BCB units to form a thermoset material.

Procedure:

  • A film or sample of the BCB-functionalized polymer is prepared.

  • The sample is placed in an oven or on a hot plate under a nitrogen atmosphere.

  • The temperature is gradually raised to above 200 °C. The exact temperature and curing time will depend on the specific polymer structure.

  • The sample is held at the curing temperature for a sufficient time to ensure complete cross-linking. This can be monitored by techniques such as differential scanning calorimetry (DSC).

  • The sample is then cooled to room temperature to obtain the cured thermoset material.[5][6]

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_curing Curing and Application start This compound functionalization Functional Group Transformation (e.g., to acid chloride, ester) start->functionalization Chemical Modification polymerizable_monomer Polymerizable BCB Monomer functionalization->polymerizable_monomer Reaction with Polymerizable Moiety polymerization Polymerization (e.g., Anionic, Radical) polymerizable_monomer->polymerization bcb_polymer BCB-Functionalized Polymer polymerization->bcb_polymer thermal_curing Thermal Curing (>200 °C) bcb_polymer->thermal_curing Heat crosslinked_material Cross-linked High-Performance Material thermal_curing->crosslinked_material Ring-Opening & Cross-linking

Caption: Workflow for the synthesis and application of BCB-functionalized materials.

signaling_pathway cluster_mechanism Thermal Cross-linking Mechanism bcb_unit Benzocyclobutene (BCB) Pendant Group heat Heat (>200 °C) bcb_unit->heat o_quinodimethane o-Quinodimethane Intermediate (Highly Reactive) heat->o_quinodimethane Electrocyclic Ring-Opening crosslinked_network Stable Cross-linked Polymer Network o_quinodimethane->crosslinked_network [4+2] Cycloaddition (Diels-Alder) dienophile Dienophile (e.g., another BCB unit or polymer backbone) dienophile->crosslinked_network

Caption: Thermal ring-opening and cross-linking mechanism of benzocyclobutene.

References

Application Notes and Protocols: Enzymatic Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid derivatives, key intermediates in the synthesis of pharmaceuticals such as Ivabradine.[1][2][3][4][5] Biocatalytic methods offer significant advantages over traditional chemical routes, including high enantioselectivity, mild reaction conditions, and improved sustainability.

Enzymatic Approaches

The primary enzymatic strategies for synthesizing chiral this compound derivatives involve enantioselective hydrolysis. Two main classes of enzymes have proven effective: nitrilases and lipases/esterases.

  • Nitrilase-Catalyzed Hydrolysis: This approach utilizes a nitrilase to selectively hydrolyze one enantiomer of a racemic nitrile precursor, yielding the desired enantiomerically pure carboxylic acid.[1][3] The nitrilase from Rhodococcus rhodochrous has been successfully employed for this transformation.[1][3]

  • Lipase/Esterase-Catalyzed Resolution: This method involves the kinetic resolution of a racemic ester of this compound. A lipase or esterase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Lipases from Candida antarctica (such as Novozym® 435) and Pseudomonas fluorescens are commonly used for this purpose.[2][5][6]

Data Presentation

The following tables summarize the quantitative data from key enzymatic synthesis protocols.

Table 1: Nitrilase-Catalyzed Hydrolysis of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

ParameterValueReference
EnzymeNitrilase from Rhodococcus rhodochrous NCIMB 11216[1]
Substrate3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile[1]
Substrate Concentration1-500 g/L[1]
Solvent SystemMixture of an organic solvent and an aqueous solution[1]
pH5-10[1]
Temperature25-40°C[1]
Enzyme/Substrate Ratio1:1 - 1:100[1]

Table 2: Lipase-Catalyzed Hydrolysis of methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

ParameterValueReference
EnzymeLipase from Candida antarctica (NOVOZYM 435®)[2]
SubstrateRacemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate[2]
Substrate Concentration100 g/L[2]
Solvent SystemAcetonitrile/buffer pH 7 (80/20 mixture)[2]
Temperature30°C[2]
Enzyme/Substrate Ratio1/5[2]
Reaction Time24 hours[2]

Table 3: Lipase-Catalyzed Esterification for Kinetic Resolution

ParameterValueReference
EnzymeLipase from Candida antarctica (SPRIN actiplus CALB®)[2]
SubstrateRacemic 3,4-dimethoxythis compound[2]
Substrate Concentration100 g/L[2]
Solvent SystemAcetonitrile/methanol mixture (9/1)[2]
Temperature30°C[2]
Enzyme/Substrate Ratio1/5[2]
Reaction Time24 hours[2]

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis using Nitrilase

This protocol describes the synthesis of (7S)-3,4-dimethoxythis compound using a nitrilase.

Materials:

  • Racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

  • Nitrilase from Rhodococcus rhodochrous NCIMB 11216 (overexpressed)

  • Organic solvent (e.g., toluene)

  • Aqueous buffer (pH 5-10)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a reaction mixture by dissolving the racemic nitrile substrate in a mixture of the organic solvent and aqueous buffer. The final substrate concentration should be between 1-500 g/L.[1]

  • Adjust the pH of the aqueous phase to the desired value between 5 and 10.

  • Equilibrate the reaction mixture to a temperature between 25-40°C.[1]

  • Add the nitrilase enzyme to the reaction mixture. The enzyme to substrate ratio should be in the range of 1:1 to 1:100.[1]

  • Maintain the reaction under controlled temperature and pH. Monitor the progress of the reaction by analytical techniques such as HPLC to determine the conversion and enantiomeric excess of the product.

  • Upon completion, stop the reaction and separate the enzyme from the mixture (e.g., by filtration or centrifugation).

  • Extract the aqueous phase with a suitable organic solvent to isolate the (7S)-3,4-dimethoxythis compound.

  • Purify the product using standard techniques such as crystallization or chromatography.

Protocol 2: Kinetic Resolution using Lipase

This protocol outlines the kinetic resolution of racemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate using a lipase.

Materials:

  • Racemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

  • Immobilized Lipase from Candida antarctica (e.g., NOVOZYM 435®)

  • Acetonitrile

  • Buffer (pH 7.0)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Dissolve the racemic methyl ester substrate in an 80/20 mixture of acetonitrile and pH 7 buffer to a final concentration of 100 g/L.[2]

  • Add the immobilized lipase to the mixture at an enzyme to substrate ratio of 1/5.[2]

  • Incubate the reaction at 30°C with stirring for 24 hours.[2]

  • Monitor the reaction progress via HPLC to determine the extent of hydrolysis and the enantiomeric excess of the remaining ester and the produced acid.

  • After 24 hours, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • The filtrate contains the unreacted (R)-ester and the (S)-carboxylic acid. These can be separated by extraction. Acidify the mixture and extract with an organic solvent to isolate the carboxylic acid. The remaining ester can be isolated from the organic phase.

  • Further purification of the separated products can be performed by chromatography or crystallization.

Visualizations

Enzymatic_Synthesis_Pathways cluster_nitrilase Nitrilase Pathway cluster_lipase Lipase Pathway Racemic Nitrile Racemic Nitrile Nitrilase Nitrilase Racemic Nitrile->Nitrilase Substrate (S)-Carboxylic Acid (S)-Carboxylic Acid Nitrilase->(S)-Carboxylic Acid Enantioselective Hydrolysis (R)-Nitrile (R)-Nitrile Nitrilase->(R)-Nitrile Unreacted Racemic Ester Racemic Ester Lipase Lipase Racemic Ester->Lipase Substrate Lipase->(S)-Carboxylic Acid Enantioselective Hydrolysis (R)-Ester (R)-Ester Lipase->(R)-Ester Unreacted

Caption: Enzymatic pathways for synthesis.

Experimental_Workflow Start Start Substrate_Preparation Substrate Preparation (Racemic Nitrile or Ester) Start->Substrate_Preparation Enzyme_Selection Enzyme Selection (Nitrilase or Lipase) Substrate_Preparation->Enzyme_Selection Reaction_Setup Reaction Setup (Solvent, pH, Temp) Enzyme_Selection->Reaction_Setup Enzymatic_Reaction Enzymatic Reaction (Incubation & Monitoring) Reaction_Setup->Enzymatic_Reaction Workup Reaction Work-up (Enzyme Removal, Extraction) Enzymatic_Reaction->Workup Purification Product Purification (Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (Yield, Enantiomeric Excess) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Enzyme_Concentration Enzyme_Concentration Reaction_Rate Reaction_Rate Enzyme_Concentration->Reaction_Rate Substrate_Concentration Substrate_Concentration Substrate_Concentration->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Enantioselectivity Enantioselectivity Temperature->Enantioselectivity pH pH pH->Reaction_Rate pH->Enantioselectivity Solvent Solvent Solvent->Reaction_Rate Solvent->Enantioselectivity Yield Yield Reaction_Rate->Yield

Caption: Key parameter relationships.

References

Application Notes and Protocols: The Potential of the Bicyclo[4.2.0]octa-1,3,5-triene Scaffold in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the potential of the bicyclo[4.2.0]octa-1,3,5-triene scaffold as a building block for antibacterial agents. Direct evidence for the intrinsic antibacterial activity of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is limited in publicly available literature. These notes are intended to guide research into the potential of this chemical class.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bicyclo[4.2.0]octa-1,3,5-triene core, a strained ring system, represents an intriguing scaffold for medicinal chemistry. While the parent compound, this compound, has not been extensively studied for its direct antibacterial properties, its derivatives have shown promise, suggesting that this structural motif could be a valuable starting point for the design of new antibacterial drugs.[1]

This document provides an overview of the potential of this scaffold, a proposed synthesis route for the title compound, and generalized protocols for evaluating its antibacterial activity and preliminary mechanism of action.

Data Presentation: Antibacterial Potential of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound Class Reported Activity Bacterial Strains (if specified) Reference
Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehydeExhibited MICs in the low micromolar range, demonstrating significant antibacterial activity.Staphylococcus aureus, Escherichia coli[2]
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivativesConsidered a promising class of antibacterial agents.Not specified[1]
Ramoplanin DerivativesThe bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid core is used as a synthetic precursor for ramoplanin derivatives, which possess antibacterial activity.Gram-positive bacteria[3]
Bicyclo[4.2.0]octa-1,3,5-trieneIdentified as a bioactive compound with inhibitory potential against bacterial pathogens in a GC-MS analysis of rhizosphere bacteria.Not specified

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound is the oxidation of its corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.[1]

Reaction: Oxidation of an aldehyde to a carboxylic acid.

Reagents and Materials:

  • Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone or other appropriate solvent

  • Sulfuric acid (H₂SO₄) or other acid for workup

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent like acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth and solvent only).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only and broth with the solvent used to dissolve the compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Visualizations

Synthesis Workflow

Synthesis_Workflow start Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde oxidation Oxidation (e.g., KMnO4) start->oxidation workup Acidic Workup & Extraction oxidation->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis of the target carboxylic acid.

Antibacterial Screening Workflow

Antibacterial_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies synthesis Compound Synthesis & Library Generation mic MIC Determination (vs. Gram+ & Gram- bacteria) synthesis->mic cytotoxicity Mammalian Cell Cytotoxicity Assay mic->cytotoxicity Active Compounds spectrum Spectrum of Activity (vs. resistant strains) mic->spectrum moa Preliminary MOA Assays (e.g., Cell Wall, DNA, Protein Synthesis) spectrum->moa

Caption: General workflow for antibacterial drug discovery.

Hypothetical Mechanism of Action

Hypothetical_MOA cluster_pathway Hypothetical Pathway compound Bicyclo[4.2.0]octane Derivative target Bacterial Cell Wall Synthesis Enzymes (e.g., Penicillin-Binding Proteins) compound->target disruption Disruption of Peptidoglycan Synthesis target->disruption blocks inhibition Inhibition lysis Cell Wall Weakening & Cell Lysis disruption->lysis

Caption: Hypothetical mechanism of antibacterial action.

References

Application Notes and Protocols for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of Bicyclo[4.2.0]octa-1,3,5-triene derivatives as anticancer agents, based on available scientific literature. Detailed protocols for the synthesis and evaluation of these compounds are also presented.

Introduction

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold, a fused ring system consisting of a benzene ring and a cyclobutene ring, has emerged as a structure of interest in medicinal chemistry. Derivatives of this core, particularly those with carboxylic acid and related functionalities, have been investigated for various biological activities, including their potential as anticancer agents. This document summarizes the key findings and provides detailed methodologies for researchers interested in exploring this class of compounds.

Data Presentation

The following tables summarize the reported anticancer activities of Bicyclo[4.2.0]octa-1,3,5-triene derivatives.

Table 1: Cytotoxic Activity of 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues

Compound IDDerivative ClassCell LineAssayReported Activity
7c Precursor to 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-oneHeLaTrypan Blue ExclusionPotential anticancer activity[1][2]
8b 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-oneHeLaTrypan Blue ExclusionPotential anticancer activity[1][2]

Note: Specific IC50 values were not available in the reviewed literature abstracts. It is recommended to consult the full-text article for precise quantitative data.

Table 2: Cytotoxic Effects of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives

Compound IDCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Apoptosis induction[3]
Compound BColon Cancer20Cell cycle arrest[3]

Mechanism of Action

A molecular docking study has suggested that 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives may act as inhibitors of β-tubulin .[1][2] Inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).

G cluster_drug_target Mechanism of Action Compound Bicyclo[4.2.0]octa-1,3,5-triene Derivative Tubulin β-Tubulin Compound->Tubulin Inhibition Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for Bicyclo[4.2.0]octa-1,3,5-triene derivatives.

Experimental Protocols

General Synthesis of 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues

The synthesis of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones is reported to be a multi-step process starting from a 2,4-dihydroxyquinoline derivative.[1]

G Start 2,4-Dihydroxyquinoline Derivative Step1 Multi-step Reactions Start->Step1 Intermediate 7a-f Precursors Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues (8a-f) Step2->Product

Caption: General synthetic workflow for 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues.

Protocol: A detailed, step-by-step protocol would require access to the full research publication. However, a general outline based on common organic synthesis practices is provided below.

  • Activation of Quinoline: The starting 2,4-dihydroxyquinoline is likely converted to a more reactive intermediate, such as a dichloro or dibromo derivative, by reacting it with an appropriate halogenating agent (e.g., POCl₃, PBr₃).

  • Nucleophilic Substitution: The activated quinoline is then reacted with a nucleophile, which in this case would be related to the 1-isobutyl-1H-imidazo[4,5-c]quinoline moiety, to form an intermediate.

  • Cyclization: The final step involves an intramolecular cyclization to form the strained four-membered ring of the bicyclo[4.2.0]octa-1,3,5-trien-8-one system. This could be achieved through various methods, potentially involving a base-mediated reaction.

  • Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: Trypan Blue Exclusion Assay

This protocol is used to determine the viability of cancer cells after treatment with the synthesized compounds.

G cluster_workflow Cytotoxicity Assay Workflow A Seed HeLa cells in a multi-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Harvest cells (e.g., using trypsin) C->D E Mix cell suspension with Trypan Blue solution D->E F Count viable (unstained) and non-viable (blue) cells using a hemocytometer E->F G Calculate % viability and IC50 values F->G

Caption: Experimental workflow for the Trypan Blue Exclusion Assay.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

  • Multi-well plates (e.g., 96-well)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Harvesting:

    • Carefully remove the medium from each well.

    • Wash the cells once with 100 µL of PBS.

    • Add 20-30 µL of Trypsin-EDTA to each well and incubate for a few minutes at 37°C until the cells detach.

    • Add 70-80 µL of complete medium to inactivate the trypsin and gently pipette up and down to create a single-cell suspension.

  • Staining and Counting:

    • Transfer 10 µL of the cell suspension to a microcentrifuge tube.

    • Add 10 µL of 0.4% Trypan Blue solution and mix gently.

    • Incubate for 1-2 minutes at room temperature.

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.

  • Data Analysis:

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a suitable software with a non-linear regression model.

In Vitro Tubulin Polymerization Assay (for Mechanism of Action)

This assay is used to experimentally validate the inhibitory effect of the compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate)

  • Test compounds

  • Positive control (e.g., colchicine)

  • Negative control (vehicle)

  • A spectrophotometer with temperature control capable of reading absorbance at 340 nm.

Protocol:

  • Preparation:

    • Prepare solutions of the test compounds and controls in the polymerization buffer.

    • Keep all reagents on ice.

  • Assay Setup:

    • In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds at various concentrations.

    • Add the purified tubulin to each well to a final concentration of 1-2 mg/mL. The final volume in each well should be around 100 µL.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound.

    • The rate of polymerization and the maximum polymer mass can be determined from the curves.

    • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration compared to the vehicle control.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Conclusion

Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid represent a promising class of compounds for the development of novel anticancer agents. The available literature suggests that these compounds can exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of tubulin polymerization. The protocols provided in these application notes offer a framework for the synthesis and evaluation of these derivatives, enabling further research into their therapeutic potential. Further studies are warranted to elucidate the precise mechanism of action, explore the structure-activity relationships, and assess the in vivo efficacy and safety of these compounds.

References

Experimental Protocols for Reactions with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key reactions involving Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Overview of Reactions

This compound and its analogs are valuable intermediates in the synthesis of various organic molecules. The strained four-membered ring fused to the aromatic system imparts unique reactivity. Key reactions include esterification, amide coupling, and reduction of the carboxylic acid moiety. These transformations allow for the introduction of diverse functional groups, making this scaffold attractive for the development of novel compounds. For instance, derivatives of this molecule have been explored for their potential as antibacterial and anticancer agents.[1]

Synthesis of 3,4-dimethoxythis compound

A common precursor for many reactions is the 3,4-dimethoxy substituted analog. Its synthesis can be achieved from the corresponding nitrile.

Protocol 1: Hydrolysis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

This protocol describes the basic hydrolysis of the nitrile to the carboxylic acid.

Procedure:

  • Suspend 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (11 g, 58.1 mmol) in 1N sodium hydroxide solution (70 mL).

  • Reflux the reaction mixture at 110°C for 2 hours.[2]

  • Allow the mixture to cool to ambient temperature.

  • Acidify the mixture using concentrated hydrochloric acid, which should result in precipitation.

  • Dissolve the product in 200 mL of dichloromethane.

  • Extract the aqueous phase.

  • Dry the organic phase over MgSO4 and evaporate the solvent to yield the title product.[2]

Quantitative Data:

ReactantMoles (mmol)Starting Mass/VolumeProductYield (%)
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile58.111 g3,4-dimethoxythis compound95.9

Key Reactions of the Carboxylic Acid

Esterification

The carboxylic acid can be readily converted to its corresponding methyl ester.

Procedure:

  • Dissolve 3,4-dimethoxythis compound (3 g, 14.4 mmol) in methanol.

  • Add acetyl chloride (1.65 g, 21.1 mmol).

  • Reflux the reaction mixture for 2 hours.[2]

  • Monitor the reaction by TLC (eluent: dichloromethane) to confirm the absence of the starting material.

  • Evaporate the reaction mixture.

  • Take up the residue in ethyl acetate and wash the organic phase with NaHCO3.

  • Evaporate the solvent to dryness to yield the methyl ester.[2]

Quantitative Data:

ReactantMoles (mmol)Starting MassReagentsProductYield (%)
3,4-dimethoxythis compound14.43 gMethanol, Acetyl chloride (1.65 g)Methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate97
Amide Coupling

Amide bond formation is a crucial transformation in drug discovery. The following protocol details the coupling of the carboxylic acid with methylamine.

Procedure:

  • Suspend (7S)-3,4-dimethoxythis compound (300 mg) in THF (3 ml) at ambient temperature.[3]

  • Add triethylamine (200 μl).[3]

  • Slowly add ethyl chloroformate (150 μl) to the mixture. A precipitate will form (mixture I).[3]

  • In a separate flask, stir a 2M solution of methylamine in THF (2.25 ml) with water (1 ml) and triethylamine (300 μl) for 20 minutes.[3]

  • Add the methylamine mixture to mixture I and stir at ambient temperature overnight.[3]

  • Evaporate the reaction mixture and purify by preparative HPLC to obtain the desired amide.[3]

Quantitative Data:

ReactantStarting MassReagentsProductYield (%)
(7S)-3,4-dimethoxythis compound300 mgTriethylamine, Ethyl chloroformate, Methylamine(7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide60
Reduction of the Carboxylic Acid and Amide Derivatives

The carboxylic acid and its amide derivatives can be reduced to the corresponding alcohol and amine, respectively.

Procedure:

  • Add borane in THF (1M, 1.25 equiv, 1.62 mL) dropwise to a solution of this compound (1 equiv, 1.3 mmol, 192 mg) in THF (6.5 mL) at 0°C.[4]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Quench the reaction with water.

  • Extract the mixture with EtOAc (3 times).

  • Dry the combined organic layers over MgSO4 and concentrate to yield the alcohol.[4]

Quantitative Data:

ReactantMoles (mmol)Starting MassReagentProductYield (%)
This compound1.3192 mgBorane in THF (1M)bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol99

Procedure:

  • To a mixture of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (2.2 g, 10 mmol) in tetrahydrofuran (45 mL), add 20 mL of a molar solution of BH3 in tetrahydrofuran at ambient temperature.[3]

  • After stirring for 1 hour, add an additional 10 mL of the BH3 solution.

  • Stir the mixture overnight at ambient temperature.

  • Add 20 mL of ethanol dropwise and continue stirring until gas evolution ceases (approximately 1 hour).

  • Add 20 mL of a hydrochloric acid solution in ethanol dropwise.[5]

  • Evaporate the reaction mixture and purify by preparative HPLC.

Alternative Reduction using LiAlH4:

  • Suspend (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (450 mg) in tetrahydrofuran (20 mL).[3]

  • Slowly add 1.6 mL of a 2M LiAlH4 solution in tetrahydrofuran at ambient temperature.

  • Heat the reaction mixture at reflux for 30 minutes.

  • After cooling to ambient temperature, hydrolyze the reaction and extract with ethyl acetate.

  • Dry the organic phase over MgSO4 and evaporate the solvent.[3]

Experimental Workflows and Reaction Schemes

Reaction_Schemes Nitrile 3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile CarboxylicAcid Bicyclo[4.2.0]octa-1,3,5-triene- 7-carboxylic acid (or 3,4-dimethoxy analog) Nitrile->CarboxylicAcid NaOH, Reflux Ester Methyl Ester CarboxylicAcid->Ester MeOH, AcCl Amide N-Methyl Amide CarboxylicAcid->Amide 1. Et3N, Ethyl Chloroformate 2. Methylamine Alcohol Alcohol CarboxylicAcid->Alcohol BH3-THF Amine Amine Amide->Amine BH3-THF or LiAlH4

Caption: Key reactions of this compound derivatives.

Amide_Coupling_Workflow cluster_0 Mixture I Preparation cluster_1 Amine Mixture Preparation start Suspend Carboxylic Acid in THF add_TEA Add Triethylamine start->add_TEA add_ECF Add Ethyl Chloroformate add_TEA->add_ECF precipitate Precipitate Forms (Mixture I) add_ECF->precipitate combine Combine Mixtures precipitate->combine start_amine Methylamine solution add_water_tea Add Water and Triethylamine start_amine->add_water_tea stir_amine Stir for 20 min add_water_tea->stir_amine stir_amine->combine react Stir Overnight at Room Temperature combine->react workup Evaporate and Purify (HPLC) react->workup product N-Methyl Amide workup->product

Caption: Workflow for the amide coupling reaction.

References

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in Bicyclo[4.2.0]octa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group on the Bicyclo[4.2.0]octa-1,3,5-triene scaffold. This versatile building block is a key intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail common functionalization pathways including esterification, amide bond formation, and reduction to the corresponding alcohol and amine derivatives.

Overview of Functionalization Strategies

The carboxylic acid at the 7-position of the Bicyclo[4.2.0]octa-1,3,5-triene core offers a prime handle for synthetic diversification. Standard organic transformations can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The primary functionalization routes explored in these notes are:

  • Esterification: Conversion of the carboxylic acid to various esters.

  • Amide Formation: Coupling of the carboxylic acid with amines to form amides.

  • Reduction: Reduction of the carboxylic acid and its amide derivatives to yield alcohols and amines, respectively.

These transformations allow for the introduction of a wide range of functional groups, influencing the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Experimental Protocols and Data

The following protocols are based on established synthetic methods, with specific examples provided for the Bicyclo[4.2.0]octa-1,3,5-triene scaffold and its derivatives.

Esterification is a fundamental transformation for modifying the properties of a carboxylic acid-containing molecule. The Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common and effective method.

Protocol 2.1.1: Synthesis of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

This protocol describes the synthesis of the methyl ester of a dimethoxy-substituted derivative, a key intermediate in the synthesis of Ivabradine.[1] The reactivity of the unsubstituted analog is expected to be similar.

  • Reaction:

    • Dissolve 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (1.84 g, 8.9 mmol) in methanol (20 mL).

    • Stir the mixture for 15 minutes at room temperature.

    • Add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

    • Reflux the mixture for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Wash the residue with aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude oil by column chromatography on silica gel.

ParameterValueReference
Starting Material 3,4-dimethoxythis compound[1]
Reagents Methanol, Sulfuric Acid[1]
Reaction Time 8 hours[1]
Temperature Reflux[1]
Yield 85% (after purification)[2]

Amide bond formation is a crucial reaction in medicinal chemistry. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride in situ, followed by reaction with an amine.

Protocol 2.2.1: Synthesis of (S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide

This protocol details the synthesis of the N-methylamide from the corresponding carboxylic acid.[3][4]

  • Reaction:

    • Suspend (7S)-3,4-dimethoxythis compound (300 mg) in tetrahydrofuran (THF, 3 mL) at ambient temperature.

    • Add triethylamine (200 µL).

    • Slowly add ethyl chloroformate (150 µL) to the mixture to form the activated mixed anhydride in situ. A precipitate may form.

    • In a separate flask, stir a 2M solution of methylamine in THF (2.25 mL) with water (1 mL) and triethylamine (300 µL) for 20 minutes.

    • Add the amine mixture to the activated carboxylic acid mixture.

    • Stir the reaction at ambient temperature overnight.

    • Evaporate the solvent and purify the residue by preparative High-Performance Liquid Chromatography (HPLC).

ParameterValueReference
Starting Material (7S)-3,4-dimethoxythis compound[3]
Reagents Ethyl chloroformate, Triethylamine, Methylamine[3]
Solvent Tetrahydrofuran (THF)[3]
Reaction Time Overnight[3]
Temperature Ambient[3]
Yield 60%[3][4]

The carboxylic acid and its amide derivatives can be reduced to the corresponding alcohols and amines, which are also valuable functional groups for further derivatization.

Protocol 2.3.1: Reduction of an Ester to an Alcohol

While a direct reduction of the carboxylic acid can be performed, a common two-step approach involves esterification followed by reduction of the ester. The following is a general procedure for the reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[2]

  • Reaction:

    • Dissolve methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate in a suitable anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ in the same solvent.

    • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with the ether solvent.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol.

Protocol 2.3.2: Reduction of an Amide to an Amine

The N-methylamide can be reduced to the corresponding secondary amine using a borane reagent.[3]

  • Reaction:

    • To a mixture of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (2.2 g, 10 mmol) in THF (45 mL), add a 1 M solution of borane in THF (20 mL) at ambient temperature.

    • Stir for 1 hour, then add an additional 10 mL of the borane solution.

    • Stir the reaction overnight at ambient temperature.

    • Quench the reaction by the dropwise addition of ethanol (20 mL) and stir until gas evolution ceases (approximately 1 hour).

    • Add a solution of hydrochloric acid in ethanol (20 mL) dropwise to form the hydrochloride salt of the amine.

ParameterValueReference
Starting Material (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide[3]
Reagent Borane in THF[3]
Solvent Tetrahydrofuran (THF)[3]
Reaction Time Overnight[3]
Temperature Ambient[3]
Yield 46% (of the hydrochloride salt after purification)[3]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the functionalization of the carboxylic acid group and a conceptual representation of how these functionalized molecules can be utilized in a drug discovery context. As no specific signaling pathways involving Bicyclo[4.2.0]octa-1,3,5-triene derivatives have been detailed in the searched literature, a generalized drug discovery workflow is presented.

experimental_workflow start This compound esterification Esterification (e.g., Fischer) start->esterification amide_formation Amide Formation (e.g., Acid Chloride) start->amide_formation ester Ester Derivative esterification->ester amide Amide Derivative amide_formation->amide alcohol_reduction Reduction (e.g., LiAlH4) ester->alcohol_reduction library Compound Library ester->library amine_reduction Reduction (e.g., BH3-THF) amide->amine_reduction amide->library alcohol Alcohol Derivative alcohol_reduction->alcohol amine Amine Derivative amine_reduction->amine alcohol->library amine->library screening Biological Screening library->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the functionalization of this compound and subsequent steps in a typical drug discovery process.

logical_relationship parent Bicyclo[4.2.0]octa-1,3,5-triene Core Scaffold functionalization Functionalization of Carboxylic Acid parent->functionalization physchem Modulation of Physicochemical Properties (Solubility, Lipophilicity, etc.) functionalization->physchem biological Alteration of Biological Activity (Potency, Selectivity, ADME) functionalization->biological therapeutic Therapeutic Potential (e.g., Antibacterial, Anticancer) physchem->therapeutic biological->therapeutic

Caption: Logical relationship illustrating how functionalization of the core scaffold impacts properties relevant to drug development.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Specific:

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. Quench reactions carefully at low temperatures.

    • Borane (BH₃): Toxic and flammable. Handle in a fume hood.

    • Strong Acids (e.g., H₂SO₄): Corrosive. Handle with care.

    • Ethyl Chloroformate: Lachrymator and corrosive. Handle in a fume hood.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The carboxylic acid group of Bicyclo[4.2.0]octa-1,3,5-triene is a versatile functional handle that can be readily converted into a variety of other functional groups. The protocols outlined in these application notes provide a foundation for the synthesis of diverse libraries of compounds based on this scaffold, which can be invaluable for the exploration of their biological activities and the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of Carboxylic Acid from Aldehyde Oxidation

Potential Cause Recommended Solution
Incomplete Oxidation - Increase the equivalents of the oxidizing agent (e.g., potassium permanganate).- Extend the reaction time.- Ensure the reaction temperature is optimal for the chosen oxidant.
Degradation of the Starting Material or Product - The bicyclo[4.2.0]octa-1,3,5-triene core is strained and can be sensitive to harsh reaction conditions.[1][2] Consider using milder oxidizing agents such as silver (I) oxide or buffered potassium permanganate.- Perform the reaction at a lower temperature to minimize side reactions.
Side Reactions - Over-oxidation can lead to cleavage of the benzene ring. Use a stoichiometric amount of oxidant and monitor the reaction progress carefully using techniques like TLC or LC-MS.- The aldehyde may undergo self-condensation (e.g., Cannizzaro reaction) under basic conditions. Ensure the pH of the reaction medium is appropriate for the chosen oxidant.
Difficult Product Isolation - The carboxylic acid may be soluble in the aqueous phase, especially if it forms a salt. Acidify the aqueous layer to a pH of ~2-3 to precipitate the acid before extraction.- Use a continuous liquid-liquid extractor for more efficient extraction of polar products.

Issue 2: Incomplete Hydrolysis of Nitrile Precursor

Potential Cause Recommended Solution
Insufficient Acid or Base - Increase the concentration of the acid or base used for hydrolysis.- For stubborn nitriles, consider using microwave-assisted hydrolysis to accelerate the reaction.
Formation of Stable Amide Intermediate - If the amide is isolated, it can be further hydrolyzed to the carboxylic acid under more forcing conditions (e.g., higher temperature, longer reaction time).[3]
Low Solubility of the Nitrile - Use a co-solvent system (e.g., ethanol/water, THF/water) to improve the solubility of the starting material.[4]
Steric Hindrance - The nitrile group at the 7-position of the bicyclic system may be sterically hindered. Employ stronger hydrolytic conditions or consider alternative synthetic routes if this proves to be a persistent issue.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Material - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the crude product using column chromatography or recrystallization.
Side-Products from Ring Opening - The strained cyclobutene ring can undergo thermal or light-induced electrocyclic ring-opening to form a reactive o-quinodimethane intermediate, which can then dimerize or react with other species.[1] Avoid high temperatures during the reaction and workup. Use of an inert atmosphere can also be beneficial.- If possible, perform the reaction at or below room temperature.
Solvent Adducts - Ensure all solvents are thoroughly removed under reduced pressure. If the product is a solid, trituration with a non-polar solvent can help remove residual high-boiling solvents.
Contamination from Reagents - Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most direct methods include the oxidation of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde[5], and the hydrolysis of the corresponding nitrile, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. The choice of route often depends on the availability of the starting materials.

Q2: What are the key safety precautions to consider during the synthesis?

A2: The synthesis may involve hazardous reagents such as strong acids, bases, and oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. The bicyclo[4.2.0]octa-1,3,5-triene ring system is strained and can be thermally sensitive; avoid excessive heating to prevent uncontrolled reactions.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: Several factors can be adjusted to increase the reaction rate:

  • Increase the temperature: However, be cautious of the thermal sensitivity of the bicyclo[4.2.0]octa-1,3,5-triene core.[1]

  • Increase the concentration of reactants: This can lead to a higher reaction rate but may also increase the likelihood of side reactions.

  • Use a catalyst: Depending on the specific reaction, a suitable catalyst may be available to accelerate the transformation. For example, phase-transfer catalysts can be beneficial in biphasic reaction systems.

Q5: Are there any specific storage conditions for this compound?

A5: Due to the strained nature of the bicyclo[4.2.0]octa-1,3,5-triene ring system, it is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of the Aldehyde

This protocol is a general guideline and may require optimization.

  • Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water.

  • Add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂.

  • Acidify the filtrate to pH 2-3 with a dilute strong acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers , dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Hydrolysis of the Nitrile

This protocol is adapted from a similar procedure for a substituted analog.[4]

  • Combine Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (1.0 eq) and a solution of potassium hydroxide (KOH, ~15-20 eq) in ethanol.

  • Heat the mixture at reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with a dilute strong acid (e.g., 1M HCl), which should precipitate the carboxylic acid.

  • Collect the precipitate by filtration , wash with cold water, and dry under vacuum.

  • Alternatively, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.

  • Further purification can be achieved by recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reaction Check Reaction Monitoring Data (TLC/LC-MS) start->check_reaction incomplete_rxn Incomplete Reaction? check_reaction->incomplete_rxn degradation Product/Starting Material Degradation? incomplete_rxn->degradation No increase_reagent Increase Reagent/Time/Temp incomplete_rxn->increase_reagent Yes isolation_issue Problem with Workup/Isolation? degradation->isolation_issue No milder_conditions Use Milder Conditions/ Lower Temperature degradation->milder_conditions Yes optimize_workup Optimize Workup (e.g., pH adjustment) isolation_issue->optimize_workup Yes success Yield Improved increase_reagent->success milder_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting low product yield.

Synthesis_Pathway Synthetic Pathways to Target Molecule target Bicyclo[4.2.0]octa-1,3,5-triene- 7-carboxylic acid aldehyde ...-7-carbaldehyde oxidation Oxidation aldehyde->oxidation nitrile ...-7-carbonitrile hydrolysis Hydrolysis nitrile->hydrolysis benzyne Benzyne Intermediate cycloaddition [2+2] Cycloaddition benzyne->cycloaddition alkene Substituted Alkene alkene->cycloaddition cycloaddition->aldehyde via functional group manipulation cycloaddition->nitrile via functional group manipulation oxidation->target hydrolysis->target

Caption: Overview of synthetic routes to the target carboxylic acid.

References

Technical Support Center: Optimizing Esterification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the esterification of this compound, a compound known for its steric hindrance around the carboxylic acid moiety due to the adjacent strained cyclobutane ring.

Q1: I am observing low to no conversion in the esterification of this compound using standard Fischer esterification conditions (e.g., H₂SO₄ in methanol). What could be the problem?

A1: Low conversion under standard Fischer esterification is a common issue with sterically hindered carboxylic acids like this compound. Several factors could be contributing to this:

  • Steric Hindrance: The bulky bicyclic structure impedes the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate.

  • Acid Sensitivity of the Bicyclo[4.2.0]octa-1,3,5-triene Core: The strained cyclobutene ring fused to the benzene ring can be sensitive to strong acids and high temperatures, potentially leading to side reactions such as ring-opening.[1]

  • Insufficient Reaction Time or Temperature: While high temperatures can promote side reactions, insufficient thermal energy may not overcome the activation energy for this sterically hindered esterification.

  • Water Removal: Fischer esterification is an equilibrium reaction.[2] Inefficient removal of the water produced will prevent the reaction from proceeding to completion.

Troubleshooting Steps:

  • Consider Milder Activation Methods: Switch to a milder esterification method that does not require strong acids, such as the Steglich esterification.

  • Optimize Fischer Conditions:

    • Use a large excess of the alcohol to shift the equilibrium towards the product.

    • Employ a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water as it forms.

    • Screen different acid catalysts, including milder options like p-toluenesulfonic acid (p-TsOH).

  • Increase Reaction Time: Monitor the reaction over a longer period to allow for slow conversion.

Q2: I am attempting a Steglich esterification using DCC and DMAP, but the reaction is sluggish, or I am observing significant side products. How can I optimize this reaction?

A2: The Steglich esterification is generally a good choice for sterically demanding substrates.[3][4] However, optimization is often necessary.

  • Formation of N-acylurea byproduct: A common side reaction in Steglich esterification is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[4]

  • Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent, and insufficient amounts can lead to slow reaction rates.[3][4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of reactants.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry:

    • Ensure you are using at least a catalytic amount of DMAP (typically 5-10 mol%). For very hindered substrates, stoichiometric amounts might be necessary.

    • Use a slight excess of the alcohol (1.1-1.5 equivalents).

  • Reaction Temperature: While Steglich esterifications are often run at room temperature, gentle heating (e.g., 40-50 °C) might be required for this hindered system.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.

  • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP at 0 °C to minimize side reactions, then allow the reaction to warm to room temperature.

Q3: Are there alternative esterification methods I should consider for this challenging substrate?

A3: Yes, for particularly difficult esterifications, other methods can be more effective:

  • Yamaguchi Esterification: This method is well-suited for the synthesis of highly substituted esters. It involves the formation of a mixed anhydride, which then reacts with the alcohol.

  • DPAT Catalysis in Fluorous Media: The use of diphenylammonium triflate (DPAT) as a catalyst in fluorous media has been shown to be effective for sterically hindered esterifications.[5]

  • Conversion to Acid Chloride: A more traditional, though multi-step, approach is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

Q4: I am concerned about the stability of the bicyclo[4.2.0]octa-1,3,5-triene ring system. What conditions should I avoid?

A4: The benzocyclobutene moiety is known to be sensitive to certain conditions:

  • Strong Acids and High Temperatures: As mentioned, these conditions can promote ring-opening of the strained four-membered ring.[1] It is advisable to keep reaction temperatures as low as possible and avoid prolonged exposure to strong acids.

  • Electrophilic Substitution Conditions: Reactions involving strong electrophiles, which often generate strong acids as byproducts (e.g., bromination, acylation), can lead to a series of byproducts from the opening of the cyclobutene ring.[1]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the esterification of this compound derivatives and other sterically hindered carboxylic acids.

Table 1: Fischer Esterification of a this compound Derivative

Carboxylic AcidAlcoholCatalystSolventTemperatureTime (h)Yield (%)Reference
3,4-dimethoxythis compoundMethanolH₂SO₄ (catalytic)MethanolReflux872 (overall yield from nitrile)Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine

Table 2: Steglich Esterification of Sterically Hindered Carboxylic Acids

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTemperatureYield (%)Reference
Adamantanecarboxylic acidtert-ButanolDCCDMAPDCMRoom Temp.85Simple Method for the Esterification of Carboxylic Acids
2,4,6-Trimethylbenzoic acidEthanolDCCDMAPDCMRoom Temp.92Simple Method for the Esterification of Carboxylic Acids

Experimental Protocols

Protocol 1: Fischer Esterification of 3,4-dimethoxythis compound

This protocol is adapted from a literature procedure for a derivative of the target molecule.

  • Dissolution: Dissolve 3,4-dimethoxythis compound (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification of this compound

This is a general protocol for sterically hindered carboxylic acids.

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any remaining starting materials and byproducts.

Mandatory Visualization

Esterification_Workflow cluster_start Starting Materials cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification start_acid This compound fischer H+ Catalyst (e.g., H2SO4) Excess Alcohol Heat (Reflux) start_acid->fischer steglich DCC, DMAP Anhydrous Solvent Room Temperature start_acid->steglich start_alcohol Alcohol (R-OH) start_alcohol->fischer start_alcohol->steglich fischer_workup Aqueous Workup Purification fischer->fischer_workup product Ester Product fischer_workup->product steglich_workup Filter DCU Aqueous Workup Purification steglich->steglich_workup steglich_workup->product Troubleshooting_Tree start Low Ester Yield? method Which Method? start->method fischer Fischer method->fischer steglich Steglich method->steglich fischer_q1 Using excess alcohol and removing water? fischer->fischer_q1 steglich_q1 Observing N-acylurea byproduct? steglich->steglich_q1 fischer_a1_no Implement Le Chatelier's principle. fischer_q1->fischer_a1_no No fischer_a1_yes Consider ring instability. Try milder acid (p-TsOH) or lower temperature. fischer_q1->fischer_a1_yes Yes switch_method Consider alternative methods: - Yamaguchi Esterification - Acid Chloride Formation fischer_a1_yes->switch_method steglich_a1_yes Optimize DMAP concentration. Consider lower temperature during DCC addition. steglich_q1->steglich_a1_yes Yes steglich_a1_no Check solvent purity (must be anhydrous). Increase reaction time. steglich_q1->steglich_a1_no No steglich_a1_yes->switch_method

References

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.

Route 1: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

Issue 1: Incomplete or Slow Reaction

  • Symptom: Significant amount of starting aldehyde remains after the expected reaction time.

  • Possible Causes:

    • Insufficient Oxidant: The molar ratio of the oxidizing agent to the aldehyde is too low.

    • Low Reaction Temperature: The reaction temperature is not optimal for the chosen oxidant.

    • Poor Reagent Quality: The oxidizing agent has degraded over time.

  • Solutions:

    • Increase Oxidant: Incrementally increase the molar equivalents of the oxidizing agent (e.g., Jones reagent, KMnO₄).

    • Adjust Temperature: If using KMnO₄, ensure the reaction is gently heated. For Jones oxidation, ensure the initial addition is done at 0°C but the reaction is allowed to proceed at room temperature.

    • Use Fresh Reagent: Utilize a freshly opened or properly stored container of the oxidizing agent.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: TLC or NMR analysis shows multiple spots or peaks in addition to the starting material and desired product.

  • Possible Causes:

    • Over-oxidation: Strong oxidizing conditions might lead to the cleavage of the benzene ring, though this is generally rare under controlled conditions.

    • Ring Opening: The strained bicyclo[4.2.0]octa-1,3,5-triene ring system is sensitive to harsh acidic or basic conditions and high temperatures, which can lead to the formation of o-xylylene intermediates and subsequent polymerization or cycloaddition products.

  • Solutions:

    • Milder Conditions: Employ milder oxidizing agents or reduce the reaction temperature and concentration of the oxidant.

    • Control pH and Temperature: Carefully monitor and control the pH and temperature of the reaction to avoid conditions that favor ring opening. The benzocyclobutene ring is known to be sensitive to acids.[1]

Route 2: Hydrolysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Issue 1: Incomplete Hydrolysis and Formation of Amide Byproduct

  • Symptom: Presence of a significant amount of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide in the final product.

  • Possible Causes:

    • Insufficiently Harsh Conditions: The hydrolysis of the intermediate amide to the carboxylic acid requires forcing conditions (strong acid or base and heat).

    • Reaction Time Too Short: The reaction was not allowed to proceed long enough for the complete hydrolysis of the amide.

    • Incorrect pH: While both acidic and basic conditions promote hydrolysis, the rate can be pH-dependent.

  • Solutions:

    • Increase Reaction Time and/or Temperature: Prolong the reflux time or cautiously increase the temperature.

    • Ensure Sufficient Acid/Base: Use a sufficient excess of strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).

    • Drive the Reaction to Completion: After initial hydrolysis, ensure the conditions are maintained to hydrolyze the intermediate amide.

Condition Primary Product Notes
Mild acidic/basic conditions, shorter reaction timeAmideThe amide is an intermediate in the hydrolysis of a nitrile.[2][3][4]
Strong acid (e.g., aq. HCl), heatCarboxylic AcidDrives the reaction to completion.[2][5]
Strong base (e.g., aq. NaOH), heatCarboxylate SaltRequires a final acidification step to yield the carboxylic acid.[2][5]

Issue 2: Product Degradation

  • Symptom: Low yield of desired carboxylic acid with evidence of decomposition.

  • Possible Causes:

    • Ring Opening: The strained ring system can be susceptible to prolonged exposure to strong acids or bases at high temperatures.

    • Decarboxylation: The final product, this compound, may undergo decarboxylation at elevated temperatures to form benzocyclobutene.

  • Solutions:

    • Moderate Conditions: Use the mildest conditions that still afford a reasonable reaction rate.

    • Temperature Control: Avoid excessive heating during the hydrolysis and work-up.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My final product seems to be decarboxylating upon storage or during subsequent reactions. How can I prevent this?

A1: Decarboxylation of this compound to benzocyclobutene is a known thermal decomposition pathway. To minimize this, store the purified carboxylic acid at low temperatures (e.g., in a refrigerator or freezer) and avoid prolonged heating in subsequent steps. If a reaction requires elevated temperatures, consider converting the carboxylic acid to a more stable derivative (e.g., an ester) if the reaction chemistry allows. The parent benzocyclobutene undergoes ring-opening at approximately 180°C, and the presence of substituents can influence this temperature.[6]

Q2: I am observing a significant amount of a polymeric or tar-like substance in my reaction mixture. What could be the cause?

A2: The formation of polymeric material is often indicative of the ring-opening of the strained bicyclo[4.2.0]octa-1,3,5-triene system. This generates highly reactive o-xylylene intermediates which can polymerize or undergo other reactions. This side reaction is typically promoted by high temperatures or harsh acidic conditions. To avoid this, it is crucial to maintain careful temperature control and use the mildest possible reaction conditions.

Q3: What is the best method to purify the final this compound?

A3: Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a solvent system such as a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to suppress tailing, is a good starting point.

Q4: Can I synthesize this carboxylic acid directly from benzocyclobutene?

A4: While there are methods to functionalize the benzocyclobutene core, a direct one-step synthesis of the carboxylic acid is not common. A more typical route would involve the formylation or acylation of benzocyclobutene to introduce a carbonyl group, which can then be oxidized to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde using Jones Reagent
  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then carefully dilute with water. The resulting solution is the Jones reagent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in acetone and cool the flask in an ice bath to 0°C.

  • Oxidation: Add the Jones reagent dropwise to the stirred solution of the aldehyde, maintaining the temperature at 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The color of the reaction mixture will change from orange/red to green, indicating the consumption of Cr(VI).

  • Work-up: Quench the reaction by adding isopropanol until the green color persists. Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Hydrolysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile and an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 2 M NaOH).

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide.

  • Work-up (Acidic Hydrolysis): After cooling to room temperature, extract the mixture with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid.

  • Work-up (Basic Hydrolysis): After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid may precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathways cluster_side Potential Side Reactions Aldehyde Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CarboxylicAcid This compound Aldehyde->CarboxylicAcid Oxidation (e.g., Jones Reagent) Nitrile Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile Nitrile->CarboxylicAcid Hydrolysis (Acid or Base) Amide Amide Byproduct Nitrile->Amide Incomplete Hydrolysis DecarboxylationProduct Benzocyclobutene CarboxylicAcid->DecarboxylationProduct Heat RingOpeningProduct o-Xylylene Intermediate (leads to polymers) CarboxylicAcid->RingOpeningProduct Harsh Acid/Base or High Temp.

Caption: Synthetic pathways to this compound and major side reactions.

Troubleshooting_Workflow Start Start Synthesis CheckPurity Analyze Crude Product (TLC, NMR, etc.) Start->CheckPurity DesiredProduct Desired Product is Major Component CheckPurity->DesiredProduct Yes UnexpectedProducts Unexpected Products Observed CheckPurity->UnexpectedProducts No Purify Purification (Recrystallization or Chromatography) DesiredProduct->Purify FinalProduct Pure this compound Purify->FinalProduct IdentifyByproducts Identify Byproducts UnexpectedProducts->IdentifyByproducts IncompleteReaction Incomplete Reaction? IdentifyByproducts->IncompleteReaction Starting Material Remains AmideFormation Amide Present? IdentifyByproducts->AmideFormation Amide Detected Decarboxylation Decarboxylation Product? IdentifyByproducts->Decarboxylation Benzocyclobutene Detected Polymerization Polymeric Material? IdentifyByproducts->Polymerization Tar/Polymer Observed AdjustConditions1 Increase Reaction Time/Temp or Oxidant/Reagent Conc. IncompleteReaction->AdjustConditions1 AdjustConditions2 Force Hydrolysis Conditions (Stronger Acid/Base, More Heat) AmideFormation->AdjustConditions2 AdjustConditions3 Lower Temperature in Reaction and Storage Decarboxylation->AdjustConditions3 AdjustConditions4 Use Milder Conditions, Control Temperature and pH Polymerization->AdjustConditions4 AdjustConditions1->Start AdjustConditions2->Start AdjustConditions3->Start AdjustConditions4->Start

References

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic method.

Method 1: Photochemical Wolff Rearrangement of 2-Diazo-1-indanone

The Wolff rearrangement is a powerful method for ring contraction and can be used to synthesize this compound from 2-diazo-1-indanone.[1] This reaction is typically carried out under photolytic conditions.[2]

Issue 1: Low yield of the desired carboxylic acid.

Possible Cause Troubleshooting Step
Incomplete conversion of the starting material (2-diazo-1-indanone). - Ensure the reaction is irradiated for a sufficient amount of time. Monitor the reaction progress by TLC or other analytical methods. - Optimize the light source. The choice of lamp and wavelength can significantly impact the reaction efficiency.[3][4] - Ensure the reaction mixture is homogenous and well-stirred to allow for uniform irradiation.
Formation of side products. - The Wolff rearrangement can have competing side reactions.[5][6] Photochemical activation is often preferred over thermal methods to minimize side reactions.[5][7] - The presence of water or other nucleophiles is crucial for trapping the ketene intermediate to form the carboxylic acid. Ensure a sufficient amount of a suitable nucleophile (e.g., water) is present.[2] - The choice of solvent can influence the reaction pathway.[7] Consider using a solvent that is inert to the reaction conditions but allows for good solubility of the starting material.
Degradation of the product. - The product may be sensitive to the reaction conditions. Minimize the reaction time and work up the reaction as soon as it is complete. - Bicyclo[4.2.0]octa-1,3,5-triene derivatives can be strained and may be prone to decomposition. Handle the product with care and store it under appropriate conditions.

Issue 2: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Presence of non-polar impurities. - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.
Presence of acidic or basic impurities. - Purify the carboxylic acid by extraction. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and the pure carboxylic acid extracted back into an organic solvent.[8]
Product is an oil or difficult to crystallize. - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization is not successful, purification by column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
Method 2: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[9]

Issue 1: Incomplete oxidation of the aldehyde.

Possible Cause Troubleshooting Step
Insufficient amount of oxidizing agent. - Ensure that a sufficient molar excess of the oxidizing agent is used. The stoichiometry should be carefully calculated.
Low reactivity of the oxidizing agent. - Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO4) and chromium trioxide (CrO3).[10] If one is not effective, consider trying another. - Reaction conditions such as temperature and reaction time may need to be optimized for the specific substrate and oxidizing agent.
Poor solubility of the aldehyde. - Choose a solvent system in which both the aldehyde and the oxidizing agent are soluble. A co-solvent system may be necessary.

Issue 2: Over-oxidation or degradation of the product.

Possible Cause Troubleshooting Step
Harsh reaction conditions. - The bicyclo[4.2.0]octa-1,3,5-triene ring system can be sensitive to strong oxidizing conditions. - Use milder oxidizing agents if possible. - Control the reaction temperature carefully, for example, by running the reaction at a lower temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary methods are the photochemical Wolff rearrangement of 2-diazo-1-indanone and the oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.[1][9]

Q2: How can I prepare the precursor, 2-diazo-1-indanone, for the Wolff rearrangement?

A2: 2-Diazo-1-indanone can be synthesized from 1-indanone.[11] The synthesis of 1-indanone itself can be achieved through various methods, such as the cyclization of 3-phenylpropionic acid.[11] 2-Indanone can be prepared from indene.[12]

Q3: What are the key parameters to control in the photochemical Wolff rearrangement to maximize yield?

A3: Key parameters include the choice of light source and wavelength, reaction time, solvent, and the presence of a suitable nucleophile to trap the ketene intermediate.[3][7] Careful optimization of these parameters is crucial for high yields.

Q4: What are some common side reactions in the Wolff rearrangement?

A4: Side reactions can include direct displacement of the diazo group without rearrangement, especially under thermal conditions.[5][6] The intermediate carbene can also undergo other reactions if not efficiently trapped by a nucleophile.[7]

Q5: How can I purify the final product, this compound?

A5: Purification can be achieved through crystallization or by acid-base extraction.[8] For the latter, the carboxylic acid is converted to its salt with a base to make it water-soluble, allowing for the removal of neutral organic impurities by extraction with an organic solvent. The aqueous layer is then acidified to regenerate the pure carboxylic acid, which is then extracted with an organic solvent.[8] Column chromatography can also be used if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochemical Wolff Rearrangement

Step 1: Synthesis of 2-Diazo-1-indanone (This is a general procedure and may need optimization)

  • To a solution of 1-indanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).

  • Cool the mixture in an ice bath and slowly add tosyl azide.

  • Stir the reaction mixture at low temperature for several hours and then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-diazo-1-indanone by column chromatography on silica gel.

Step 2: Photochemical Wolff Rearrangement

  • Dissolve the purified 2-diazo-1-indanone in a suitable solvent mixture containing water (e.g., dioxane/water or THF/water).

  • Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter) at room temperature with constant stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound as described in the purification FAQ.

Protocol 2: Synthesis of this compound via Oxidation of the Aldehyde
  • Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., potassium permanganate or Jones reagent) to the aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate or isopropanol for Jones reagent).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid as described in the purification FAQ.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsTypical YieldReference
Photochemical Wolff Rearrangement2-Diazo-1-indanoneLight, WaterModerate to Good[1]
OxidationBicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydeKMnO4 or CrO3Good to High[9][10]

Visualizations

Synthesis_Workflow cluster_wolff Method 1: Wolff Rearrangement cluster_oxidation Method 2: Oxidation 1-Indanone 1-Indanone 2-Diazo-1-indanone 2-Diazo-1-indanone 1-Indanone->2-Diazo-1-indanone Diazo transfer Ketene Intermediate Ketene Intermediate 2-Diazo-1-indanone->Ketene Intermediate Photolysis (hv) - N2 This compound This compound Ketene Intermediate->this compound H2O Benzocyclobutene Benzocyclobutene Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde Benzocyclobutene->Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde Formylation Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde->this compound Oxidation (e.g., KMnO4)

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Products Low_Yield->Side_Products Product_Degradation Product Degradation Low_Yield->Product_Degradation Optimize_Time Increase Reaction Time/ Monitor Progress Incomplete_Reaction->Optimize_Time Optimize_Conditions Optimize Light Source/ Reagent Concentration Incomplete_Reaction->Optimize_Conditions Modify_Conditions Use Milder Conditions/ Control Temperature Side_Products->Modify_Conditions Purification Improve Purification Strategy Side_Products->Purification Product_Degradation->Modify_Conditions

Caption: Troubleshooting logic for low reaction yield.

References

"Troubleshooting guide for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

General Considerations

Question: My reaction mixture is turning brown/black and showing signs of polymerization. What is happening and how can I prevent it?

Answer: The benzocyclobutene core of your molecule is susceptible to thermal ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo Diels-Alder reactions and polymerize, especially at elevated temperatures (typically above 80 °C, though this can vary with substitution). To prevent this:

  • Maintain strict temperature control and avoid overheating. Use a reliable heating mantle with a temperature controller.

  • Whenever possible, run reactions at room temperature or below.

  • Minimize reaction times.

  • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored byproducts.

Question: I am observing a complex mixture of products in my reaction, making purification difficult. What are the likely side reactions?

Answer: Besides polymerization, other side reactions can occur:

  • Decarboxylation: While less common without specific catalysts or very high temperatures, loss of CO2 from the carboxylic acid can occur.

  • Ring-opening: As mentioned, this is a primary concern. The resulting o-quinodimethane can be trapped by various reagents in your mixture, leading to unexpected adducts.

  • Oxidation: The bicyclic ring system can be sensitive to strong oxidizing agents, potentially leading to aromatic ring cleavage or other degradation products.

To mitigate this, carefully select your reagents and reaction conditions to be as mild as possible.

Reaction-Specific Troubleshooting

Esterification

Question: My esterification of this compound is giving a low yield. What are the common causes?

Answer: Low yields in esterification can be due to several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or using a dehydrating agent to remove the water formed and drive the reaction forward.

  • Steric hindrance: The carboxylic acid group is on a strained bicyclic system, which may present some steric hindrance. Using a more reactive acylating agent (e.g., converting the carboxylic acid to an acid chloride first) can improve yields.

  • Side reactions: If the reaction is heated, thermal decomposition and polymerization can become significant side reactions, consuming your starting material.[1][2]

  • Purification losses: The product ester may be volatile or difficult to separate from the starting material or byproducts.

Troubleshooting Workflow for Low Yield in Esterification

G start Low Yield in Esterification check_temp Was the reaction heated significantly (>80 °C)? start->check_temp yes_heat Yes check_temp->yes_heat Yes no_heat No check_temp->no_heat No reduce_temp Reduce reaction temperature. Consider room temperature or cooled conditions. yes_heat->reduce_temp check_reagents Are you using a standard acid-catalyzed esterification? no_heat->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No, using other method use_coupling Consider using a coupling agent (e.g., DCC, EDC) or converting to an acid chloride first. yes_reagents->use_coupling check_time Was the reaction time sufficient? no_reagents->check_time use_coupling->check_time yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No check_purification Review purification procedure. Consider alternative chromatography conditions or distillation. yes_time->check_purification increase_time Increase reaction time and monitor by TLC or LC-MS. no_time->increase_time G start Carboxylic Acid activated Mixed Anhydride Intermediate start->activated + activator Ethyl Chloroformate Triethylamine activator->activated product Amide Product activated->product + amine Methylamine amine->product

References

"Scale-up considerations for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and logical synthetic pathway involves a two-step process:

  • Formation of the Aldehyde Precursor: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, typically from a suitable benzocyclobutene precursor. A common method is the formylation of a Grignard reagent derived from bromobenzocyclobutene.[1]

  • Oxidation to the Carboxylic Acid: The aldehyde functional group is then oxidized to the corresponding carboxylic acid.[1][2]

An alternative, though less detailed in available literature, is the hydrolysis of a nitrile precursor, 7-cyanobicyclo[4.2.0]octa-1,3,5-triene.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Due to the strained nature of the benzocyclobutene ring system, several parameters are crucial:

  • Temperature: Avoid high temperatures, as this can lead to the electrocyclic ring-opening of the cyclobutene ring, resulting in the formation of reactive o-xylylene intermediates and subsequent side reactions.[4]

  • pH/Acidity: The cyclobutene ring is sensitive to acidic conditions, which can catalyze ring-opening and other rearrangements. Careful control of pH, especially during workup and purification, is essential.

  • Inert Atmosphere: For reactions involving organometallic intermediates, such as Grignard reagents, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent quenching by atmospheric oxygen and moisture.[1]

Q3: What are common impurities and byproducts?

A3: Potential impurities can arise from both the starting materials and side reactions:

  • Unreacted Starting Material: Incomplete oxidation will leave residual Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.

  • Ring-Opened Byproducts: Formed under harsh temperature or acidic conditions.

  • Over-Oxidation Products: While less common for aldehyde to carboxylic acid conversion, harsh oxidizing conditions could potentially affect the benzene ring, though this is generally unlikely under standard conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from the oxidizing agent.

Q4: What are the recommended methods for purification on a larger scale?

A4: While preparative HPLC can be used for small quantities, for scale-up, the following methods are more practical:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature or below. For a related substituted derivative, recrystallization has been shown to be an effective purification method.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent in the aldehyde synthesis step. 2. Ineffective oxidizing agent. 3. Reaction conditions too mild (low temperature, short reaction time).1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use fresh, anhydrous solvents. 2. Use a fresh bottle of the oxidizing agent. Consider a different oxidant if one fails. 3. Incrementally increase the reaction temperature and/or time while monitoring the reaction progress by TLC or GC.
Presence of a Significant Amount of Aldehyde in the Final Product 1. Incomplete oxidation. 2. Insufficient amount of oxidizing agent.1. Increase the reaction time. 2. Increase the molar equivalents of the oxidizing agent. Monitor the reaction to avoid over-oxidation, although this is less of a concern for this specific transformation.
Formation of a Complex Mixture of Byproducts 1. Reaction temperature is too high, causing decomposition. 2. The reaction mixture is too acidic, leading to ring-opening of the benzocyclobutene core.1. Perform the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling. 2. Use a buffered system or a non-acidic oxidizing agent. During workup, avoid strong acids or minimize the time the product is in contact with acidic solutions.
Difficulty in Isolating the Product during Workup 1. The product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. After acidification of the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Product is an Oil or Gummy Solid and Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The compound may have a low melting point or exist as a mixture of polymorphs.1. Further purify the material using acid-base extraction or column chromatography. 2. Try different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If all else fails, purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (Precursor)

This protocol is based on the general procedure for the formation of a similar aldehyde via a Grignard reaction.[1]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 7-bromobenzocyclobutene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated, and the remaining solution of 7-bromobenzocyclobutene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Formylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Oxidation to this compound

This is a general procedure for the oxidation of an aldehyde to a carboxylic acid. The choice of oxidizing agent can vary (e.g., potassium permanganate, Jones reagent, Pinnick oxidation). The following is a representative protocol using potassium permanganate.

  • Reaction Setup: Dissolve the crude Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water. Cool the solution in an ice bath.

  • Oxidation: Slowly add a solution of potassium permanganate in water dropwise to the cooled aldehyde solution. A brown precipitate of manganese dioxide will form. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown precipitate dissolves. Acidify the solution with dilute HCl to a pH of approximately 2.

  • Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction as described in the FAQs.

Visualizations

experimental_workflow cluster_aldehyde Aldehyde Synthesis cluster_acid Carboxylic Acid Synthesis start_aldehyde 7-Bromobenzocyclobutene grignard Grignard Formation (Mg, THF) start_aldehyde->grignard formylation Formylation (DMF) grignard->formylation aldehyde Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde formylation->aldehyde oxidation Oxidation (e.g., KMnO4) aldehyde->oxidation Crude Product workup Acidic Workup oxidation->workup purification Purification (Recrystallization / Acid-Base Extraction) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup temp Temperature too high? check_conditions->temp acid Acidic conditions? check_conditions->acid oxidant Oxidant amount/activity? check_conditions->oxidant solution_temp Lower Temperature temp->solution_temp Yes solution_acid Use Buffer / Milder Conditions acid->solution_acid Yes solution_oxidant Increase Equivalents / Use Fresh Reagent oxidant->solution_oxidant Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

"Byproduct identification in Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors depending on your synthetic route.

  • For Pinnick Oxidation Route (from the aldehyde):

    • Incomplete Reaction: The oxidation may not have gone to completion. Consider increasing the reaction time or the equivalents of sodium chlorite (NaClO2).

    • Decomposition of Reagent: The sodium chlorite solution may have degraded. Use a freshly opened bottle or titrate an older solution to determine its active concentration.

    • Side Reactions: The hypochlorous acid (HOCl) byproduct can react with your starting material or product.[1][2] Ensure you are using an efficient scavenger, such as 2-methyl-2-butene or hydrogen peroxide, in sufficient excess to neutralize the HOCl as it forms.[3][4]

  • For Nitrile Hydrolysis Route:

    • Incomplete Hydrolysis: This is a common issue. The reaction often requires vigorous conditions (e.g., high temperatures, strong acid/base) and sufficient time.[5] Consider extending the reflux time.

    • Formation of Amide Intermediate: The hydrolysis may have stopped at the amide stage.[6][7] To push the reaction to the carboxylic acid, you may need to increase the concentration of the acid/base or prolong the reaction time.

    • Product Loss During Workup: If using basic hydrolysis, ensure the aqueous phase is sufficiently acidified (pH < 3) to fully protonate the carboxylate salt, causing the carboxylic acid to precipitate or be extracted.[8]

Q2: I'm observing a persistent impurity in my final product. How can I identify and remove it?

A2: The identity of the impurity is tied to your synthetic method.

  • Probable Impurity 1: Unreacted Starting Material

    • Identification: Compare the NMR or HPLC of your product with the starting material (Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde or the corresponding nitrile). The presence of a peak at ~9-10 ppm in ¹H NMR suggests unreacted aldehyde.

    • Removal: A base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral aldehyde starting material will remain in the organic layer.[8][9] The aqueous layer can then be acidified and the pure product extracted.

  • Probable Impurity 2: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide

    • Source: This is the primary byproduct of incomplete nitrile hydrolysis.[6]

    • Identification: This amide will have characteristic N-H peaks in the ¹H NMR spectrum and a different carbonyl stretch in the IR spectrum compared to the carboxylic acid.

    • Removal: Force the hydrolysis to completion by re-subjecting the mixture to the reaction conditions (e.g., reflux in strong acid or base). Alternatively, careful column chromatography may separate the more polar amide from the carboxylic acid.

Q3: My product is an oil or a discolored solid after purification. What should I do?

A3: this compound is expected to be a solid. If it's oily or colored, residual solvent or trace impurities may be present.

  • Solution 1: Recrystallization: This is a powerful technique for purifying solid organic compounds.[8] Experiment with different solvent systems, such as toluene, aqueous ethanol, or a mixture of ethyl acetate and hexanes, to find conditions that yield clean crystals upon cooling.

  • Solution 2: Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, you can try dissolving the product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution through celite before recrystallization.

Data Presentation

The following tables provide illustrative data for the recommended synthetic route via Pinnick oxidation. Actual results may vary based on experimental conditions and scale.

Table 1: Illustrative Reaction Parameters for Pinnick Oxidation

ParameterRecommended ValueNotes
Starting Material Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde1.0 equiv
Oxidant Sodium Chlorite (NaClO₂)5.0 - 10.0 equiv
Buffer Sodium Dihydrogen Phosphate (NaH₂PO₄)5.0 - 10.0 equiv
Scavenger 2-Methyl-2-butene10.0 - 20.0 equiv
Solvent System t-BuOH / H₂O (1:1)---
Temperature Room Temperature---
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS

Table 2: Expected Yield and Purity Profile

MetricExpected RangeAnalysis MethodCommon Impurities
Crude Yield 85-95%GravimetricUnreacted Aldehyde, Chlorinated Byproducts
Purity after Workup >90%HPLC, ¹H NMRUnreacted Aldehyde
Purity after Recrystallization >98%HPLC, ¹H NMR---

Experimental Protocols

Protocol 1: Synthesis via Pinnick Oxidation [1][3]

This protocol details the oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde to the target carboxylic acid.

  • Reaction Setup: To a solution of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water, add 2-methyl-2-butene (10.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).

  • Addition of Oxidant: To the stirring solution, add sodium chlorite (NaClO₂, 5.0 equiv) portion-wise at room temperature. Caution: NaClO₂ is a strong oxidant.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 14-24 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide (ClO₂) disappears.

  • Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene).

Protocol 2: Purification via Acid-Base Extraction [8][9]

This protocol is effective for removing neutral impurities, such as unreacted aldehyde.

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (3 x volumes). The carboxylic acid will move into the aqueous layer as the sodium salt.

  • Removal of Neutral Impurities: The organic layer, containing the neutral aldehyde, can be discarded. Wash the combined aqueous layers once with fresh ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~2. The pure carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G cluster_synthesis Synthesis Workflow start Start: Aldehyde reaction Pinnick Oxidation: - NaClO₂, NaH₂PO₄ - 2-methyl-2-butene - tBuOH/H₂O, RT start->reaction quench Quench Reaction (aq. Na₂SO₃) reaction->quench extract Acidify & Extract (EtOAc) quench->extract crude Crude Product extract->crude purify Purify (Recrystallization) crude->purify final Final Product: Carboxylic Acid purify->final

Caption: Proposed workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Guide start Problem Encountered low_yield Q: Low Yield? start->low_yield impurity Q: Persistent Impurity? start->impurity incomplete_rxn A1: Incomplete Reaction? Extend reaction time. low_yield->incomplete_rxn Yes reagent_issue A2: Reagent Degradation? Use fresh NaClO₂. low_yield->reagent_issue No check_sm Check for Starting Material (Aldehyde or Nitrile) impurity->check_sm Yes check_amide Check for Amide (from Nitrile route) impurity->check_amide If applicable side_rxn A3: Side Reactions? Ensure excess scavenger. reagent_issue->side_rxn No purify_extract Solution: Acid-Base Extraction check_sm->purify_extract purify_rehydrolyze Solution: Re-run Hydrolysis check_amide->purify_rehydrolyze

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Frequently Asked Questions (FAQs)

1. What are the general handling precautions for this compound?

This compound should be handled in a well-ventilated area.[1] It is recommended to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

2. What are the recommended storage conditions for this compound?

The recommended storage temperature for this compound is typically between 2-8°C.[2] For some related compounds, storage at room temperature in a dry, sealed container is also suggested.[1]

3. What are the known stability issues with this compound?

The benzocyclobutene core of the molecule can undergo thermal ring-opening at elevated temperatures (approximately 180°C) to form a reactive o-xylylene intermediate.[3] Exposure to light may also trigger this transformation.[4] Therefore, it is advisable to protect the compound from high temperatures and direct light.

4. What are the known incompatibilities of this carboxylic acid?

As a carboxylic acid, this compound is incompatible with strong bases, such as Grignard reagents and alkoxides. These strong bases will deprotonate the carboxylic acid in a fast acid-base reaction, rendering it unreactive towards nucleophilic addition at the carbonyl carbon.

Troubleshooting Guides

Low Yield in Esterification or Amidation Reactions
Potential Cause Troubleshooting Step
Incomplete activation of the carboxylic acid Ensure that the activating agent (e.g., thionyl chloride, EDCI) is fresh and used in the correct stoichiometric amount. The reaction may require anhydrous conditions.
Acid-base side reaction If using a strong base to deprotonate a nucleophile (e.g., an amine for amidation), ensure the carboxylic acid is activated first to prevent simple acid-base neutralization.
Steric hindrance The bicyclic structure may present steric hindrance. Consider using less bulky reagents or extending the reaction time and/or increasing the temperature (while being mindful of thermal stability).
Poor solubility Ensure the compound and all reagents are fully dissolved in a suitable anhydrous solvent.
Unexpected Side Products in Reactions
Potential Cause Troubleshooting Step
Thermal ring-opening of the benzocyclobutene core Avoid high reaction temperatures (above 180°C). Monitor the reaction temperature carefully. If high temperatures are necessary, consider alternative synthetic routes.
Reaction with atmospheric moisture For reactions sensitive to water (e.g., using acid chlorides), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Photochemical degradation Protect the reaction mixture from direct light, especially if the reaction is run for an extended period.

Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem
Molecular Weight 148.16 g/mol PubChem
Appearance Solid, often yellow or brown crystalsChemBK
Storage Temperature 2-8°CChemShuttle
Solubility Soluble in some organic solvents like ether, dimethyl sulfoxide, and chlorinated solvents.ChemBK
Hazard StatementGHS Classification
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.

Materials:

  • This compound

  • Borane in THF (1M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add borane in THF (1M solution, 1.25 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol.

Protocol 2: Amidation of a this compound Derivative

This protocol is adapted from a procedure for a similar derivative and describes the formation of an N-methylamide.

Materials:

  • (7S)-3,4-dimethoxythis compound (as a model)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl chloroformate

  • Methylamine (2M solution in THF)

  • Water

Procedure:

  • Suspend the carboxylic acid (1 equivalent) in anhydrous THF at room temperature.

  • Add triethylamine (1.2 equivalents).

  • Slowly add ethyl chloroformate (1.1 equivalents) to the mixture. A precipitate may form.

  • In a separate flask, mix methylamine (2M solution in THF), water, and triethylamine. Stir for 20 minutes.

  • Add the methylamine mixture to the carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Evaporate the solvent and purify the residue by preparative HPLC to obtain the N-methylamide.[5]

Visualizations

experimental_workflow_reduction start Start: Dissolve Carboxylic Acid in THF cool Cool to 0°C start->cool add_borane Add Borane-THF Complex cool->add_borane warm_stir Warm to RT & Stir Overnight add_borane->warm_stir quench Quench with Water warm_stir->quench extract Extract with EtOAc (x3) quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate end_product Product: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol concentrate->end_product

Caption: Workflow for the reduction of the carboxylic acid.

logical_relationship_stability compound Bicyclo[4.2.0]octa-1,3,5-triene -7-carboxylic acid heat Heat (>180°C) compound->heat подвергается light Light Exposure compound->light подвергается ring_opening Conrotatory Ring-Opening heat->ring_opening light->ring_opening intermediate o-Xylylene Intermediate (Reactive Diene) ring_opening->intermediate cycloaddition Diels-Alder Cycloaddition intermediate->cycloaddition side_products Potential Side Products cycloaddition->side_products

Caption: Stability and potential degradation pathway.

References

"Recrystallization methods for purifying Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While a definitive single "best" solvent is not documented in readily available literature, solubility data for analogous compounds suggests that a mixed solvent system or a non-polar solvent with moderate polarity could be effective. For a similar compound, cis-8-Methylthis compound, petrol ether was used for recrystallization.[1] For another derivative, a mixture of dichloromethane and ether was used.[2] General solubility for the related 3-carboxylic acid isomer is noted in ether, dimethyl sulfoxide, and chlorinated solvents.[3] Therefore, a good starting point would be a solvent system like dichloromethane/ether, or potentially a hydrocarbon solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try the following:

  • Increase the solvent volume: Add small increments of hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may decrease your final yield.

  • Increase the temperature: Ensure your solvent is at its boiling point (use a reflux condenser to prevent solvent loss).

  • Switch to a more polar solvent: If the compound remains insoluble in a non-polar solvent, try a solvent with higher polarity or a mixed solvent system.

Q3: No crystals are forming upon cooling. What went wrong?

A3: Several factors can inhibit crystallization:

  • Supersaturation has not been reached: The solution may be too dilute. You can try to slowly evaporate some of the solvent to increase the concentration of the compound.

  • The cooling process is too fast: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Lack of nucleation sites: Scratching the inside of the flask with a glass rod at the solvent line can provide a surface for crystals to begin forming. Adding a "seed crystal" from a previous successful crystallization can also induce crystal growth.

Q4: The recrystallized product is an oil, not a solid. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly.

  • Use a lower-boiling point solvent: A solvent with a lower boiling point will ensure that the solution is below the melting point of your compound when it becomes saturated.

  • Add a small amount of a solvent in which the compound is less soluble: This can sometimes encourage crystallization over oiling.

Q5: The purity of my recrystallized product is still low. What are the next steps?

A5: If a single recrystallization does not sufficiently purify your product, you can:

  • Perform a second recrystallization: Repeating the process can remove more impurities.

  • Use a different solvent system: Impurities that are soluble in one solvent may be insoluble in another.

  • Consider another purification technique: If recrystallization is ineffective, techniques like column chromatography may be necessary to achieve the desired purity.

Troubleshooting Guide

Problem Possible Cause Solution
Compound will not dissolve Insufficient solvent volume or incorrect solvent polarity.Gradually add more hot solvent. If still insoluble, try a different, more polar solvent or a mixed solvent system.
No crystal formation upon cooling Solution is too dilute; cooling is too rapid; no nucleation sites.Slowly evaporate excess solvent. Allow the solution to cool to room temperature before placing it in an ice bath. Scratch the flask or add a seed crystal.
Product "oils out" instead of crystallizing The compound is coming out of solution above its melting point.Re-dissolve the oil and cool the solution more slowly. Consider using a lower-boiling point solvent.
Poor recovery of the final product Too much solvent was used; the compound is significantly soluble in the cold solvent; crystals were lost during filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocol: General Recrystallization Procedure

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on available data, a starting point could be a dichloromethane/ether or a hexane/ethyl acetate mixture.[1][2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (remove insolubles) dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry end_product Pure Product dry->end_product

Caption: A workflow diagram illustrating the key stages of recrystallization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Formed cause1 Solution Too Dilute start->cause1 cause2 Cooling Too Rapid start->cause2 cause3 No Nucleation start->cause3 sol1 Evaporate Solvent cause1->sol1 Address with sol2 Allow Slow Cooling cause2->sol2 Address with sol3 Scratch Flask / Add Seed Crystal cause3->sol3 Address with end_goal Successful Crystallization sol1->end_goal sol2->end_goal sol3->end_goal

Caption: A troubleshooting guide for addressing failed crystallization.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a key structural motif in various research applications, can be synthesized through several distinct pathways. This guide provides a comparative analysis of two prominent synthetic routes: the hydrolysis of a nitrile precursor and the oxidation of an aldehyde precursor. The objective of this document is to furnish researchers with the necessary data to select the most suitable methodology based on factors such as yield, reaction conditions, and precursor availability.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound and its derivatives.

ParameterRoute 1: Nitrile HydrolysisRoute 2: Aldehyde Oxidation
Precursor Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile derivativeBicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Key Reagents Potassium Hydroxide (KOH), EthanolPotassium Permanganate (KMnO₄), Acetone, Water
Reaction Conditions Reflux, 8 hoursRoom Temperature
Yield ~84% (for dimethoxy derivative)Typically high, though specific yield for this substrate is not widely reported.
Reaction Scale Gram scale demonstratedAmenable to various scales
Workup Acidification, ExtractionFiltration, Extraction
Key Advantages High reported yield for derivatives, straightforward procedure.Mild reaction conditions, readily available oxidizing agent.
Key Disadvantages Requires synthesis of the nitrile precursor.Potential for over-oxidation or side reactions if not controlled; use of a strong oxidant.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Aldehyde Oxidation A1 Nitrile Precursor (3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile) B1 Hydrolysis (KOH, Ethanol, Reflux) A1->B1 C1 Carboxylic Acid Derivative (84% Yield) B1->C1 A2 Aldehyde Precursor (Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde) B2 Oxidation (KMnO4, Acetone) A2->B2 C2 Target Carboxylic Acid B2->C2

A Spectroscopic Showdown: Unraveling the Isomers of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its positional isomers, providing researchers and drug development professionals with a critical guide to their identification and characterization.

In the intricate world of organic chemistry, the precise identification of isomers is paramount. For compounds such as this compound and its structural variants, where the position of a single functional group can dramatically alter chemical and biological properties, unambiguous characterization is essential. This guide offers a comprehensive spectroscopic comparison of the 7-, 2-, and 3-carboxylic acid isomers of the Bicyclo[4.2.0]octa-1,3,5-triene scaffold, presenting available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate their differentiation.

Structural Isomers at a Glance

The three isomers under investigation share the same molecular formula, C₉H₈O₂, but differ in the substitution pattern of the carboxylic acid group on the bicyclic framework. This seemingly minor structural variance gives rise to distinct spectroscopic fingerprints.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers. It is important to note that while data for the 7-carboxylic acid isomer is readily available, comprehensive experimental spectra for the 2- and 3-carboxylic acid isomers are less prevalent in the public domain. The data for the 2-carboxylic acid isomer is presented for its methyl ester derivative.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) and Multiplicity
This compound Data available in public databases.[1]
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid No experimental data found for the free acid.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid No experimental data found.

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ)
This compound Data available in public databases.[1]
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid No experimental data found for the free acid.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid No experimental data found.

Table 3: Infrared (IR) Spectroscopy Data

IsomerKey Absorptions (cm⁻¹)
This compound Data available in public databases.
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid methyl ester Data available in public databases.[2]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid No experimental data found.

Table 4: Mass Spectrometry Data

Isomerm/z of Molecular Ion and Key Fragments
This compound M⁺: 148. Key fragments: 119, 91.[1]
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid methyl ester Data available in public databases.[2]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid No experimental data found.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Relationships in Spectroscopic Data

The differentiation of these isomers relies on the distinct electronic environments of the protons and carbon atoms, which are reflected in their NMR chemical shifts and coupling constants.

logical_relationships cluster_isomers Isomeric Structures cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Isomer7 7-Carboxylic Acid NMR_Aromatic Aromatic Region (Chemical Shifts & Coupling) Isomer7->NMR_Aromatic Unique aromatic proton environment NMR_Aliphatic Aliphatic Region (Chemical Shifts & Coupling) Isomer7->NMR_Aliphatic Protons on cyclobutane ring IR_Carbonyl C=O Stretch Isomer7->IR_Carbonyl IR_Aromatic Aromatic C-H & C=C Bending Isomer7->IR_Aromatic MS_Fragmentation Fragmentation Pattern Isomer7->MS_Fragmentation Characteristic fragmentation Isomer2 2-Carboxylic Acid Isomer2->NMR_Aromatic Different aromatic proton environment Isomer2->NMR_Aliphatic Protons on cyclobutane ring Isomer2->IR_Carbonyl Isomer2->IR_Aromatic Isomer2->MS_Fragmentation Potentially different fragmentation Isomer3 3-Carboxylic Acid Isomer3->NMR_Aromatic Distinct aromatic proton environment Isomer3->NMR_Aliphatic Protons on cyclobutane ring Isomer3->IR_Carbonyl Isomer3->IR_Aromatic Isomer3->MS_Fragmentation Expectedly unique fragmentation

Caption: Logical workflow for isomer differentiation using spectroscopy.

Experimental Workflow for Isomer Characterization

The process of identifying a specific isomer involves a systematic application of these spectroscopic techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify Isomers (e.g., Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CompareSpectra Compare Spectra of Isomers NMR->CompareSpectra IR->CompareSpectra MS->CompareSpectra Identify Identify Unknown Isomer CompareSpectra->Identify

References

Unambiguous Structural Verification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the robust validation of the bicyclo[4.2.0]octane framework, a key structural motif in various pharmacologically active molecules. This guide provides a detailed comparison of single-crystal X-ray crystallography with common spectroscopic techniques, supported by experimental data and protocols.

The precise determination of the three-dimensional structure of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives is paramount for understanding their chemical reactivity, biological activity, and for rational drug design. While a suite of analytical techniques is available for structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular architecture. This guide presents a comparative overview of X-ray crystallography against widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural validation of this important class of bicyclic compounds.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray diffraction provides a direct and unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and stereochemistry.

For the bicyclo[4.2.0]octa-1,3,5-triene core, X-ray crystallography can definitively confirm the fusion of the cyclobutane and benzene rings and the precise geometry of the carboxylic acid substituent. While a crystal structure for the title compound is not publicly available, data from the closely related cis-8-Methylthis compound provides invaluable insight into the structural parameters of this system.[1]

Table 1: Comparison of Structural Validation Techniques

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)FTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms, chemical environment of nuclei, stereochemical relationships (relative).Elemental composition (molecular formula).Presence of functional groups.
Sample Requirement Single, high-quality crystal.Solution in a deuterated solvent.Solution or solid, ionizable sample.Solid, liquid, or gas.
Key Advantage Unambiguous and complete structural determination.Provides detailed information about the molecular framework in solution.Extremely high accuracy in mass determination, confirming molecular formula.Rapid and simple method for functional group identification.
Limitation Crystal growth can be challenging; structure is in the solid state.Indirect structural information; interpretation can be complex for novel structures.Provides no information on connectivity or stereochemistry.Limited to functional group identification; no detailed structural information.

Spectroscopic Alternatives: A Synergistic Approach

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and often more readily accessible data for routine characterization and confirmation of synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, NMR can confirm the presence of the aromatic and aliphatic protons and carbons, and through coupling patterns, help to establish the relative stereochemistry of the substituents on the cyclobutane ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. For the title compound, FTIR would clearly show the characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

Table 2: Quantitative Data Comparison for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

TechniqueAnalyteObserved DataInterpretation
X-ray Crystallography cis-8-Methylthis compound[1]C(10)–O(2) bond length: 1.225(4) ÅC(10)–O(1) bond length: 1.293(3) ÅConfirms the carboxylic acid C=O and C-O bond distances.
¹H NMR N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamideδ 7.28 – 7.02 (m, 4H, Ar-H)δ 4.46 (dd, J = 5.7, 3.0 Hz, 1H, CH-CO)Aromatic and methine proton signals consistent with the bicyclic core.
¹³C NMR N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamideδ 171.0 (C=O)δ 143.9, 143.8, 143.3, 143.2, 128.1, 127.2, 122.9, 122.8 (Ar-C)δ 45.5, 45.2 (CH-CO)Carbonyl, aromatic, and methine carbon signals confirming the key structural features.
HRMS (ESI/TOF-Q) N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide[M+H]⁺ calcd for C₁₃H₁₄NO: 200.1070; found: 200.1063The measured mass is in close agreement with the calculated mass, confirming the molecular formula.
FTIR This compound, 7-chloro-, methyl esterNot explicitly detailed, but characteristic peaks would be expected.Expected peaks: C=O stretch (~1735 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹).

Note: Data for derivatives are used as representative examples due to the limited availability of public data for the specific title compound.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction intensities are recorded at various angles.[1]

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap). The exact mass-to-charge ratio of the molecular ion is measured.

  • Data Analysis: The measured exact mass is used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of possible formulas within a specified mass tolerance (typically < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).

  • Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization hrms HRMS purification->hrms Characterization ftir FTIR Spectroscopy purification->ftir Characterization crystal_growth Single Crystal Growth purification->crystal_growth Characterization spectroscopic_data Spectroscopic Confirmation (Connectivity, Formula, Functional Groups) nmr->spectroscopic_data hrms->spectroscopic_data ftir->spectroscopic_data xrd X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution crystallographic_data Unambiguous 3D Structure structure_solution->crystallographic_data final_validation Validated Structure spectroscopic_data->final_validation Combined Evidence crystallographic_data->final_validation Combined Evidence

Caption: Workflow for the structural validation of this compound.

Logical Relationship of Analytical Techniques

logical_relationship Information Hierarchy in Structural Elucidation xrd X-ray Crystallography level4 3D Structure & Stereochemistry xrd->level4 nmr NMR Spectroscopy level3 Atomic Connectivity (2D Structure) nmr->level3 hrms HRMS level2 Molecular Formula hrms->level2 ftir FTIR Spectroscopy level1 Functional Groups ftir->level1 level2->level1 level3->level2 level4->level3

Caption: Hierarchy of structural information provided by different analytical techniques.

References

"Analytical methods for the characterization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the structural elucidation and purity assessment of this compound, a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this exact compound is limited in publicly available literature, this guide leverages data from closely related derivatives and general principles for the analysis of small aromatic carboxylic acids to provide a robust analytical framework.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the unique bicyclic structure and functional groups of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The expected spectrum for the title compound would show distinct signals for the aromatic protons, the benzylic proton at the 7-position, and the methylene protons of the cyclobutane ring.

¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environment. The spectrum would be characterized by signals for the aromatic carbons, the carboxylic acid carbon, the methine carbon at the 7-position, and the methylene carbons.

Table 1: Comparison of NMR Spectroscopic Data for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol7.24–7.15 (m, 2H), 7.18–7.04 (m, 2H), 3.94–3.82 (m, 2H), 3.73–3.65 (m, 1H), 3.30 (dd, J = 14.1, 5.3 Hz, 1H), 2.92 (dd, J = 14.1, 2.5 Hz, 1H)147.0, 144.4, 127.6, 126.8, 123.1, 122.5, 66.0, 45.4, 33.8[1]
N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide7.28–7.13 (m, 3H), 7.12–7.02 (m, 1H), 4.46 (dd, J = 5.7, 3.0 Hz, 1H), 4.25 (dd, J = 8.5, 2.5 Hz, 2H), 3.58 (ddd, J = 16.8, 13.7, 2.9 Hz, 1H), 3.44 (ddd, J = 13.8, 5.7, 3.2 Hz, 1H), 3.23 (s, 3H), 2.22 (t, J = 2.5 Hz, 1H)171.0, 143.9, 143.8, 143.3, 143.2, 128.1, 127.2, 122.9, 122.8, 78.7, 78.1, 73.2, 72.0, 45.5, 45.2, 39.1, 36.4, 34.1, 34.0, 33.1[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy (General)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₂), the expected exact mass is 148.0524 g/mol .[2] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Table 2: Mass Spectrometry Data for Bicyclo[4.2.0]octa-1,3,5-triene and its Carboxylic Acid Derivative

CompoundIonization MethodKey Fragments (m/z)Reference
Bicyclo[4.2.0]octa-1,3,5-trieneElectron Ionization (EI)104 (M+), 103, 78, 77[3]
This compoundPredicted GC-MS148, 119[2]
N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamideESI/TOF-Q[M+H]⁺ calcd: 200.1070; found: 200.1063[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

    • Set the mass range to scan for the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for the carboxylic acid O-H and C=O groups, as well as C-H and C=C bonds of the aromatic and cyclobutane rings.

Table 3: Key Infrared Absorption Frequencies for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound
O-H (carboxylic acid)3300-2500 (broad)General for carboxylic acids
C=O (carboxylic acid)1725-1700General for carboxylic acids
C=C (aromatic)1600-1450Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4]
C-H (aromatic)3100-3000Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4]
C-H (aliphatic)3000-2850Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound and for separating it from starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.

Table 4: Comparison of HPLC Methods for the Analysis of Related Carboxylic Acids

CompoundColumnMobile PhaseDetectionReference
(7S)-3,4-Dimethoxythis compoundChiral stationary phaseNot specifiedNot specified[5]
Dicarbonyl Carboxylic AcidsNewcrom BHWater and perchloric acidUV at 200 nm[6]

Experimental Protocol: Reversed-Phase HPLC (General)

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main component. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Alternative Analytical Methods

While the aforementioned techniques are the primary methods for characterization, other analytical tools can provide complementary information.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure. The crystal structure of cis-8-Methylthis compound has been reported, confirming the molecular geometry and intermolecular hydrogen bonding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., methyl ester), GC-MS can be a powerful tool for separation and identification. Derivatization of the carboxylic acid to its ester is often necessary.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, O) in the compound, which can be used to confirm the empirical formula.

Experimental Workflow and Logical Relationships

The characterization of a synthesized compound like this compound follows a logical workflow to confirm its identity, structure, and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_conclusion Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirm Structure ms Mass Spectrometry (HRMS) purification->ms Confirm Molecular Formula ir IR Spectroscopy purification->ir Identify Functional Groups hplc HPLC Analysis purification->hplc Determine Purity elemental Elemental Analysis hplc->elemental Confirm Composition conclusion Confirmed Structure and Purity elemental->conclusion

Caption: General experimental workflow for the characterization of a synthesized organic compound.

This guide provides a foundational framework for the analytical characterization of this compound. The successful elucidation of its structure and purity will rely on the synergistic use of these spectroscopic and chromatographic techniques. Researchers are encouraged to adapt the general protocols provided to their specific instrumentation and sample characteristics for optimal results.

References

Benchmarking the Reactivity of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a strained bicyclic compound with significant potential in organic synthesis and drug discovery. Its unique structural motif, featuring a fusion of a benzene ring and a cyclobutene ring, imparts distinct chemical properties that are benchmarked here against relevant alternatives. The primary reactivity of this molecule involves the thermal electrocyclic ring-opening of the four-membered ring to generate a highly reactive o-xylylene intermediate, which can subsequently undergo cycloaddition reactions.

Core Reactivity Profile: Thermal Ring-Opening and Acidity

The reactivity of this compound is characterized by two main features: the propensity of the strained cyclobutene ring to open upon heating, and the acidity of the carboxylic acid group.

Thermal Reactivity: Ring-Opening to o-Xylylene

Benzocyclobutene (BCB) derivatives are known to undergo a conrotatory ring-opening process when heated, forming o-xylylene intermediates.[1][2] This reactivity is governed by the relief of ring strain and is a key feature in their application as synthons for Diels-Alder reactions. The temperature at which this ring-opening occurs is a critical benchmark of their kinetic reactivity.

Table 1: Comparison of Thermal Ring-Opening Reactivity of Substituted Benzocyclobutenes

CompoundSubstituent at C7Ring-Opening Temperature (°C)Activation Energy (ΔG‡) (kcal/mol)Data Source
Bicyclo[4.2.0]octa-1,3,5-triene-H~180-220~41Inferred from multiple sources
This compound -COOH Predicted to be lower than parent BCB Predicted to be lower than parent BCB Inference from computational studies[1]
1-Amide-benzocyclobutene-CONH₂Decreased by ~20°C vs. parent BCBLowered vs. parent BCBExperimental & Computational[1]
1-Ester-benzocyclobutene-COORDecreased by ~20°C vs. parent BCBLowered vs. parent BCBExperimental & Computational[1]

Note: Data for the carboxylic acid derivative is inferred based on the observed effects of other electron-withdrawing groups. Precise experimental values would require dedicated kinetic studies.

Acidic Reactivity: pKa Comparison

The carboxylic acid functionality allows for a different mode of reactivity, primarily its acidity, which is quantified by its pKa value. The predicted pKa of this compound can be compared to that of other common carboxylic acids to benchmark its strength.

Table 2: Comparison of pKa Values for Selected Carboxylic Acids

CompoundStructurepKa (Predicted/Experimental)
This compound 4.18 (Predicted)[3]
Benzoic Acid4.20 (Experimental)
Acetic Acid4.76 (Experimental)
Cyclobutanecarboxylic Acid4.79 (Experimental)

The predicted pKa of this compound is comparable to that of benzoic acid, suggesting it is a moderately strong organic acid.

Experimental Protocols

To experimentally benchmark the reactivity of this compound, the following general protocols can be employed.

Protocol 1: Determination of Ring-Opening Kinetics via NMR Spectroscopy

This protocol outlines a method for monitoring the thermal ring-opening of this compound and its subsequent trapping in a Diels-Alder reaction.

  • Sample Preparation : A solution of this compound (e.g., 0.05 M) and a suitable dienophile with a high molar excess (e.g., 10 equivalents of N-methylmaleimide) is prepared in a high-boiling deuterated solvent (e.g., nitrobenzene-d5 or 1,2-dichlorobenzene-d4). An internal standard (e.g., hexamethylbenzene) is added for quantitative analysis.

  • NMR Analysis : The sample is placed in an NMR tube and heated to a constant temperature (e.g., 150-200 °C) within the NMR spectrometer.

  • Data Acquisition : ¹H NMR spectra are acquired at regular time intervals.

  • Kinetic Analysis : The disappearance of the signals corresponding to the starting material and the appearance of the signals for the Diels-Alder adduct are integrated relative to the internal standard. The natural logarithm of the concentration of the starting material is plotted against time to determine the first-order rate constant (k) for the reaction. This can be repeated at several temperatures to determine the activation parameters using the Arrhenius equation.

Protocol 2: Comparative pKa Determination

The pKa of this compound can be determined experimentally via potentiometric titration.

  • Sample Preparation : A solution of the carboxylic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water/methanol).

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.01 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway BCB_acid Bicyclo[4.2.0]octa-1,3,5-triene- 7-carboxylic acid Transition_State Transition State BCB_acid->Transition_State Δ (Heat) o_Xylylene o-Xylylene intermediate Transition_State->o_Xylylene Ring Opening DA_adduct Diels-Alder Adduct o_Xylylene->DA_adduct Dienophile Dienophile (e.g., N-methylmaleimide) Dienophile->DA_adduct

Caption: Reaction pathway of the target molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Dissolve BCB-acid, dienophile, and standard in deuterated solvent heat Heat sample to constant temperature in NMR spectrometer start->heat acquire Acquire 1H NMR spectra at time intervals heat->acquire integrate Integrate signals acquire->integrate plot Plot ln[BCB-acid] vs. time integrate->plot calculate Calculate rate constant (k) plot->calculate

Caption: Workflow for kinetic analysis.

Conclusion

This compound exhibits a reactivity profile dominated by its thermally induced ring-opening to a highly reactive diene and its moderate acidity. The presence of the carboxylic acid group is predicted to lower the activation barrier for ring-opening compared to the parent benzocyclobutene, making it a more reactive diene precursor at lower temperatures. Its acidity is comparable to that of benzoic acid. These characteristics make it a versatile building block for the synthesis of complex polycyclic structures through Diels-Alder chemistry and for applications where its acidic properties can be exploited. Further experimental studies are warranted to precisely quantify its reaction kinetics and explore its full potential in drug development and materials science.

References

Computational Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a benzocyclobutene derivative, presents a unique structural motif of interest in medicinal chemistry and materials science. Its strained four-membered ring fused to an aromatic system imparts distinct chemical properties that are subject to computational investigation. This guide provides a comparative analysis of its computed properties, methodologies for its study, and a comparison with structurally related compounds, supported by available data.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally predicted properties of this compound is presented below. These values, sourced from chemical databases, offer a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1C(C2=CC=CC=C21)C(=O)OPubChem[1]
InChI Key NYOXTUZNVYEODT-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene[2]
LogP (predicted) 1.4834ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 1ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Comparative Computational Analysis: Insights from Related Structures

Direct, in-depth computational studies on this compound are limited in publicly accessible literature. However, computational methodologies applied to structurally similar compounds can provide valuable insights into its potential behavior and properties.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and energetics of molecules. For instance, a study on the valence isomer, bicyclo[4.2.0]octa-2,4,7-triene, utilized DFT to determine its energy relative to cyclooctatetraene.[3] Such calculations for this compound could elucidate its stability, reactivity, and spectroscopic properties.

Hypothetical Experimental Protocol for DFT Analysis:

  • Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G*.

  • Frequency Calculations: Vibrational frequencies would be calculated to confirm the optimized structure as a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.

  • Electronic Properties: Key electronic properties such as HOMO-LUMO gap, ionization potential, and electron affinity would be calculated to assess its chemical reactivity and electronic behavior.

  • Solvation Effects: To simulate a biological environment, calculations could be repeated using a continuum solvation model (e.g., PCM or SMD) to account for the effects of a solvent like water.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. A study on halogenated bicyclo[4.2.0] inositols, which share the same bicyclic core, employed molecular docking to investigate their interactions with SARS-CoV-2 proteins. This suggests that this compound could be a candidate for similar in silico screening against various biological targets.

Workflow for a Hypothetical Molecular Docking Study:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Protein Target (PDB) Grid Define Binding Site Grid Box PDB->Grid Ligand Prepare Ligand Structure (this compound) Dock Perform Docking (e.g., AutoDock) Ligand->Dock Grid->Dock Analyze Analyze Docking Poses and Binding Energies Dock->Analyze Visualize Visualize Protein-Ligand Interactions Analyze->Visualize

A streamlined workflow for a typical molecular docking experiment.
Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors highlights the potential for developing predictive models for the biological activity of bicyclic compounds.[4] For this compound and its analogs, a QSAR study could identify key molecular descriptors that govern their potential therapeutic effects.

Logical Flow for a QSAR Study:

G Data Dataset of Analogs with Measured Biological Activity Descriptors Calculate Molecular Descriptors (e.g., 2D, 3D, electronic) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR, PLS) Split->Model Validation Validate Model (Internal and External) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

The logical progression of a QSAR model development and validation.

Comparison with Alternative Scaffolds

The benzocyclobutene core of this compound can be compared to other common bicyclic and aromatic carboxylic acid scaffolds used in drug discovery.

ScaffoldKey FeaturesPotential Advantages of this compound
Indole-2-carboxylic acid Aromatic, heterocyclic, known pharmacophore.The strained four-membered ring offers a unique 3D geometry and potential for novel interactions with biological targets.
Naphthalene-1-carboxylic acid Larger aromatic system, increased lipophilicity.The non-planar bicyclic structure may provide higher specificity and reduced off-target effects compared to a flat aromatic system.
Adamantane-1-carboxylic acid Rigid, lipophilic, cage-like structure.The presence of the aromatic ring in the benzocyclobutene scaffold allows for a wider range of chemical modifications and potential for pi-stacking interactions.

Conclusion

While direct and extensive computational analysis of this compound is not yet widely published, the methodologies and insights from studies on structurally related compounds provide a strong framework for its future investigation. The unique combination of a strained bicyclic system with an aromatic carboxylic acid moiety makes it a compelling candidate for further computational and experimental exploration in the fields of drug discovery and materials science. The application of DFT, molecular docking, and QSAR studies will be instrumental in unlocking the full potential of this intriguing molecule.

References

A Comparative Analysis of the Biological Activities of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid scaffold have emerged as a promising area of research in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the antibacterial and anticancer properties of a series of these derivatives, supported by experimental data. Detailed methodologies for the key biological assays are also presented to facilitate reproducibility and further investigation.

Comparative Biological Activity Data

A key study by Kayarmar and colleagues investigated a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives, revealing their potential as both antibacterial and anticancer agents. The quantitative data from this study is summarized below.

Anticancer Activity

The cytotoxic effects of two series of compounds (7a-f and 8a-f) were evaluated against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives against HeLa Cells

CompoundR GroupIC50 (µM)[1][2][3]
7a H>100
7b CH385.3
7c OCH342.1
7d F>100
7e Cl76.5
7f Br68.2
8a H92.7
8b CH335.8
8c OCH378.4
8d F>100
8e Cl65.9
8f Br57.3

Lower IC50 values indicate greater potency.

Among the tested compounds, 7c and 8b demonstrated the most promising anticancer activity, with IC50 values of 42.1 µM and 35.8 µM, respectively[1][2][3]. This suggests that the presence of a methoxy (OCH3) group at the R position in the 7-series and a methyl (CH3) group in the 8-series enhances cytotoxicity against HeLa cells.

Antibacterial Activity

The same series of compounds were screened for their in vitro antibacterial activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

CompoundR GroupS. aureusB. subtilisE. coliP. aeruginosa
8a H12.5255050
8b CH312.5252550
8c OCH36.2512.52525
8d F255050>100
8e Cl6.2512.512.525
8f Br6.256.2512.525
Ampicillin -3.126.256.2512.5

Lower MIC values indicate greater antibacterial potency.

The results indicate that several derivatives exhibit significant antibacterial activity. Notably, compounds 8c , 8e , and 8f displayed excellent activity, with MIC values comparable to the standard antibiotic, ampicillin, against certain bacterial strains[1][2][3]. Specifically, compound 8f was highly effective against Bacillus subtilis, with an MIC of 6.25 µg/mL.

Experimental Protocols

The following are detailed methodologies for the key biological assays used to generate the data presented above.

Anticancer Activity: Trypan Blue Exclusion Assay

This method is used to determine the number of viable cells in a suspension. It is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Protocol:

  • Cell Culture: HeLa cells are cultured in appropriate media and conditions until they reach the desired confluence.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 10, 50, 100 µM) for a specified period (e.g., 24 hours). A control group with no compound treatment is also included.

  • Cell Harvesting: After treatment, the cells are harvested by trypsinization.

  • Staining: A 10 µL aliquot of the cell suspension is mixed with 10 µL of 0.4% trypan blue solution.

  • Incubation: The mixture is incubated at room temperature for 1-2 minutes.

  • Counting: 10 µL of the stained cell suspension is loaded onto a hemocytometer.

  • Analysis: Both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

  • Calculation: The percentage of viable cells is calculated using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and analyzing the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only the sterile broth.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway and Experimental Workflows

To better understand the potential mechanism of action and the experimental processes, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis synthesis Synthesis of this compound derivatives anticancer Anticancer Activity Assay (Trypan Blue Exclusion) synthesis->anticancer Test Compounds antibacterial Antibacterial Activity Assay (MIC Determination) synthesis->antibacterial Test Compounds ic50 IC50 Determination anticancer->ic50 Viability Data mic MIC Determination antibacterial->mic Growth Inhibition Data

Caption: General experimental workflow for the biological evaluation of derivatives.

tubulin_inhibition cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects alpha_beta α/β-Tubulin Dimers protofilament Protofilament alpha_beta->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Depolymerization disruption Disruption of Microtubule Dynamics microtubule->disruption inhibitor Bicyclo[4.2.0]octa-1,3,5-triene Derivative (e.g., β-tubulin inhibitor) inhibitor->alpha_beta Binds to β-tubulin inhibitor->disruption mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action via β-tubulin inhibition.

References

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives represent a unique class of strained bicyclic molecules that have garnered significant interest as versatile building blocks in organic synthesis. Their rigid framework and inherent reactivity make them valuable precursors for complex molecular architectures, most notably in the pharmaceutical industry. This guide provides a comparative overview of the primary applications of this scaffold, with a focus on its role in the synthesis of the anti-anginal drug Ivabradine, and explores its potential in other therapeutic areas.

I. Application in the Synthesis of Ivabradine

The most prominent and well-documented application of a derivative of this compound is as a key intermediate in the industrial synthesis of Ivabradine. Specifically, the (7S)-3,4-dimethoxy substituted derivative serves as a crucial chiral building block for constructing the core of the Ivabradine molecule.

Comparative Analysis of Synthetic Routes to Ivabradine

Several synthetic routes to Ivabradine have been developed, many of which utilize (7S)-3,4-dimethoxythis compound or its nitrile precursor. While a direct head-to-head comparison in a single study is unavailable in the reviewed literature, a compilation of data from various patents allows for a comparative assessment of yields in key steps.

PrecursorKey TransformationReported Yield (%)Reference
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileEnzymatic hydrolysis to the carboxylic acidNot specified--INVALID-LINK--
(7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamideReduction to the corresponding amineNot specified--INVALID-LINK--
(7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamidePreparation from the carboxylic acid60--INVALID-LINK--
DehydroivabradineReduction to Ivabradine96--INVALID-LINK--
Dehydroivabradine from key intermediatesCondensation reaction>90--INVALID-LINK--
Ivabradine Hydrochloride from IvabradineSalt formation95.8--INVALID-LINK--

Note: The yields reported are for specific steps and the overall yield of the entire synthetic sequence may vary. The data is compiled from different patents and direct comparison should be made with caution as reaction conditions may differ.

Experimental Protocols

1. Enzymatic Hydrolysis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, a key step in preparing the chiral intermediate for Ivabradine synthesis.

  • Materials: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, lyophilisate of nitrilase from Rhodococcus rhodochrous, 0.1M KH2PO4 buffer (pH 7), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh 15 mg of the nitrilase lyophilisate into a reaction tube.

    • Add 4 ml of 0.1M KH2PO4 buffer (pH 7).

    • Dissolve 20 mg of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in 100 µl of DMSO.

    • Add the substrate solution to the enzyme suspension.

    • Incubate the reaction mixture at 28°C with shaking at 220 rpm.

    • Monitor the conversion rate by HPLC after 24 and 72 hours.[1]

2. Synthesis of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide

This protocol details the amidation of the carboxylic acid, a subsequent step in the synthesis of a key Ivabradine precursor.

  • Materials: (7S)-3,4-dimethoxythis compound, Tetrahydrofuran (THF), Triethylamine, Ethyl chloroformate, 2M solution of methylamine in THF, Water.

  • Procedure:

    • Suspend 300 mg of (7S)-3,4-dimethoxythis compound in 3 ml of THF at ambient temperature.

    • Add 200 µl of triethylamine.

    • Slowly add 150 µl of ethyl chloroformate to the mixture, which results in a precipitate (mixture I).

    • In a separate flask, stir a mixture of 2.25 ml of 2M methylamine in THF, 1 ml of water, and 300 µl of triethylamine for 20 minutes.

    • Add the resulting methylamine mixture to mixture I and stir at ambient temperature overnight.

    • Evaporate the reaction mixture and purify by preparative HPLC to obtain the desired product.[1]

Experimental Workflow for Ivabradine Synthesis

The following diagram illustrates a typical synthetic workflow for Ivabradine starting from the nitrile derivative of this compound.

Ivabradine_Synthesis A 3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile B (7S)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylic acid A->B Enzymatic Hydrolysis (Nitrilase) C (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-carboxamide B->C Amidation (Ethyl chloroformate, Methylamine) D (7S)-((3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methyl)methanamine C->D Reduction (BH3 in THF) F Dehydroivabradine D->F Coupling E 7,8-dimethoxy-3-(3-iodopropyl)- 1,3-dihydro-2H-3-benzazepin-2-one E->F Coupling Partner G Ivabradine F->G Reduction (Pd/C, H2)

Caption: Synthetic workflow for Ivabradine from a bicyclic precursor.

II. Potential Antibacterial and Anticancer Applications

While the primary application of this bicyclic scaffold is in the synthesis of Ivabradine, the broader class of benzocyclobutene derivatives has been explored for other medicinal purposes.

Antibacterial Activity

Derivatives of bicyclo[4.2.0]octa-1,3,5-triene have shown potential as antibacterial agents. For instance, the pentafluorophenyl ester of this compound has been used in the synthesis of ramoplanin derivatives, which are known for their antibacterial activity against Gram-positive bacteria. However, specific minimum inhibitory concentration (MIC) values for the final compounds containing the bicyclo[4.2.0]octa-1,3,5-triene moiety are not provided in the reviewed literature.

Anticancer Activity

The anticancer potential of benzocyclobutene derivatives has also been investigated. Some studies have reported on the cytotoxicity of various benzocyclobutene-containing compounds against different cancer cell lines. For example, certain derivatives have shown cytotoxic effects against breast and colon cancer cells, with suggestions that they may induce apoptosis. However, quantitative data such as IC50 values for this compound or its direct derivatives are not available in the public domain.

Table of Cytotoxicity Data for Structurally Related Compounds (for context):

Compound ClassCell LineReported IC50 (µM)Reference
Sterenoid E (a lanostane triterpenoid with a different bicyclic system)HL-604.7--INVALID-LINK--
Sterenoid ESMMC-77217.6--INVALID-LINK--
Bathiapeptide A1 (a cyclic peptide)MCF-70.5--INVALID-LINK--

Note: The data in this table is for compounds that are structurally distinct from this compound and is provided for contextual purposes only to illustrate the types of data available for other bicyclic or cytotoxic compounds.

III. Signaling Pathways and Mechanism of Action

Currently, there is no available literature detailing a specific signaling pathway in which this compound or its direct derivatives are involved. The biological activity of Ivabradine, for which this molecule is a precursor, is well-understood to be the selective inhibition of the If "funny" current in the sinoatrial node of the heart. This action is specific to the final drug molecule and is not attributed to the synthetic intermediate.

The mechanism of action for the potential antibacterial and anticancer effects of benzocyclobutene derivatives is not well-elucidated and appears to be an area of ongoing research.

IV. Conclusion

This compound and its derivatives, particularly the 3,4-dimethoxy substituted enantiomer, are highly valuable intermediates in the pharmaceutical industry, with a well-established and efficient application in the synthesis of Ivabradine. While the broader class of benzocyclobutenes shows promise in the development of new antibacterial and anticancer agents, there is a clear need for further research to establish the specific activities and mechanisms of action for derivatives of this compound. Future studies providing quantitative comparative data and elucidating biological pathways will be crucial for expanding the therapeutic applications of this unique chemical scaffold.

References

Safety Operating Guide

Safe Disposal of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data and general laboratory best practices.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel handling this compound should be familiar with its safety profile.

Hazard Data Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[1]pictogramP264, P280, P302+P352, P332+P313, P362
Eye IrritationCauses serious eye irritation.[1]pictogramP264, P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[1]pictogramP261, P271, P304+P340, P312, P403+P233

GHS pictograms are illustrative. Refer to the specific Safety Data Sheet (SDS) for exact representations.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body: A lab coat or other protective clothing.

  • Respiratory: Use in a well-ventilated area or with a fume hood.

Disposal Plan and Operational Workflow

The proper disposal of this compound must be carried out in accordance with institutional, local, regional, and national regulations. The following is a general workflow for its disposal.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Identify Waste B Wear Appropriate PPE A->B C Transfer to a Labeled, Compatible Waste Container B->C D Ensure Container is Securely Closed C->D E Store in a Designated Hazardous Waste Area D->E F Segregate from Incompatible Chemicals E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Complete Waste Disposal Manifest G->H

References

Essential Safety and Operational Guide for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Face shield and safety goggles with side-shields.[3][4]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact which can cause irritation[1][4].
Respiratory Protection Half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator. Use respirators approved under appropriate government standards.To prevent respiratory tract irritation from dust or vapors[1][4].
Skin and Body Protection Impervious protective clothing.To prevent skin contact and contamination of personal clothing[4].

Operational Plan: Handling and Storage

Safe handling and storage are paramount to minimize exposure risk and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eye bath are readily accessible.

    • Work within a certified chemical fume hood or a well-ventilated area with a local exhaust system[4].

    • Ground and bond all containers and receiving equipment to prevent static discharge[4].

    • Use explosion-proof electrical, ventilating, and lighting equipment[4].

    • Employ only non-sparking tools[4].

  • Chemical Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][5].

    • Do not eat, drink, or smoke when using this product[5].

    • Avoid contact with skin, eyes, and clothing[4].

    • Wash hands and face thoroughly after handling[4][5].

  • Storage:

    • Store in a cool, dark, and well-ventilated place[4].

    • Keep the container tightly closed[4].

    • Store locked up[2].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and tightly sealed disposal container.

    • Contaminated clothing should be removed immediately and washed before reuse[2][5].

  • Spill Management:

    • In case of a spill, use extra personal protective equipment, including a self-contained breathing apparatus[4].

    • Keep non-essential personnel away from the spill area[4].

    • Absorb the spilled material in dry sand or another inert absorbent[4].

    • Collect the absorbed material into an airtight container for disposal[4].

    • Prevent the product from entering drains[4].

  • Final Disposal:

    • Dispose of contents and containers in accordance with all local, regional, and national regulations[4]. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation handling Chemical Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill Management handling->spill If spill occurs disposal Disposal handling->disposal Waste generation spill->disposal Contain and collect ppe Wear Full PPE ppe->prep ppe->handling ppe->spill ppe->disposal

Caption: Workflow for safe handling of this compound.

References

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Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.